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  • Product: 3-[(Methylsulfanyl)methyl]piperidine

Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) and Toxicity Profile for 3-[(Methylsulfanyl)methyl]piperidine: A Mechanistic and Methodological Whitepaper

Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, frequently leveraged to modulate physicochemical properties, target engagement, and pharmacokinetic profiles[1]. However, the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently leveraged to modulate physicochemical properties, target engagement, and pharmacokinetic profiles[1]. However, the incorporation of basic alicyclic amines introduces specific toxicological liabilities, notably off-target receptor binding, cytochrome P450 (CYP450) mediated bioactivation, and drug-induced phospholipidosis (DIP)[2][3]. This whitepaper provides an in-depth safety data sheet (SDS) analysis and mechanistic toxicity profile for 3-[(Methylsulfanyl)methyl]piperidine (and its hydrochloride salt, CAS: 1211487-14-7)[4], offering drug development professionals a robust framework for handling, evaluating, and mitigating its toxicological risks.

Chemical Identity & Structural Significance

  • Chemical Name: 3-[(Methylsulfanyl)methyl]piperidine hydrochloride (also known as 3-((methylthio)methyl)piperidine HCl)

  • CAS Number: 1211487-14-7[4]

  • Structural Liabilities: The molecule features a secondary amine within a six-membered piperidine ring, imparting a strong basicity (typical pKa ~10–11 for piperidines)[1][5]. The addition of the methylsulfanyl-methyl substituent increases the overall lipophilicity (LogP) of the molecule. Crucially, it introduces a thioether moiety that serves as a soft nucleophile and a primary site for oxidative metabolism, complicating its clearance profile.

Safety Data Sheet (SDS) & Hazard Classification

While unsubstituted piperidine is a highly flammable liquid (H225) that causes severe skin burns (H314)[6], the functionalized hydrochloride salt derivative exhibits a moderated, yet significant, hazard profile. It is primarily characterized by acute systemic toxicity and local irritation[4].

Table 1: GHS Hazard Classification for 3-[(Methylsulfanyl)methyl]piperidine HCl

Hazard ClassCategoryHazard CodeDescriptionSource
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.Notified C&L
Skin Irritation 2H315Causes skin irritation.Notified C&L
Eye Irritation 2AH319Causes serious eye irritation.Notified C&L
STOT SE 3H336May cause drowsiness or dizziness (CNS depression).Notified C&L

Handling Causality: The presence of the hydrochloride salt reduces volatility compared to the free base, mitigating severe inhalation risks. However, the compound remains an acute systemic toxin. Personnel must utilize Class II biological safety cabinets and wear nitrile gloves (minimum 0.11 mm thickness) to prevent transdermal absorption.

Mechanistic Toxicology & ADME Profiling

Understanding the toxicity of 3-[(methylsulfanyl)methyl]piperidine requires dissecting its metabolic and subcellular interactions.

CYP450-Mediated Metabolism & Bioactivation

The metabolic fate of piperidine derivatives is predominantly governed by hepatic enzymes, specifically CYP3A4 and CYP2D6 [2][7]. For this specific compound, the thioether group is highly susceptible to S-oxidation, yielding reactive sulfoxides and sulfones. Concurrently, the piperidine ring undergoes N-oxidation and α-carbon oxidation (lactam formation)[2]. If the S-oxide metabolites accumulate, they can act as reactive electrophiles, covalently binding to hepatic proteins and inducing intrinsic drug-induced liver injury (DILI).

MetabolicPathway Parent 3-[(Methylsulfanyl)methyl]piperidine (Parent Compound) CYP CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP Hepatic Metabolism SOx S-Oxidation (Sulfoxide / Sulfone) CYP->SOx Oxidation at Sulfur NOx N-Oxidation / N-Dealkylation (Hydroxylamine / Secondary Amine) CYP->NOx Oxidation at Nitrogen RingOx Ring Oxidation (Lactam Formation) CYP->RingOx alpha-Carbon Oxidation

CYP450-mediated metabolic pathways of 3-[(methylsulfanyl)methyl]piperidine.

Drug-Induced Phospholipidosis (DIP)

Basic, lipophilic amines—often termed Cationic Amphiphilic Drugs (CADs)—are notorious for inducing phospholipidosis[5]. The basic piperidine nitrogen (pKa > 8) becomes protonated in the acidic environment of the lysosome (pH ~4.5), trapping the molecule intracellularly. This accumulation physically neutralizes the lysosomal pH and directly inhibits lysosomal phospholipase A2 (LPLA2)[3]. Consequently, the cell fails to degrade phospholipids, leading to the formation of toxic lamellar bodies.

Experimental Workflows for Toxicity & Safety Evaluation

To rigorously evaluate the safety profile of this compound, researchers must employ self-validating in vitro systems. The following protocols are engineered to prevent false negatives by incorporating internal metabolic and phenotypic controls.

Protocol 1: Hepatotoxicity & CYP-Mediated Bioactivation Screening

Causality: Standard HepG2 cell lines possess notoriously low basal CYP450 expression. If toxicity is driven by the sulfoxide metabolite rather than the parent compound, a standard viability assay will yield a false negative. This protocol uses CYP induction to self-validate the metabolic competence of the assay.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • CYP Induction (Self-Validation Step): Treat half the plate with 10 µM Rifampicin (CYP3A4 inducer) for 48 hours. Leave the other half as uninduced controls.

  • Compound Dosing: Prepare a 10-point serial dilution of 3-[(methylsulfanyl)methyl]piperidine HCl in DMSO (final DMSO concentration <0.5%). Dose both the induced and uninduced cells.

  • Viability Assessment: After 72 hours, add MTT reagent (0.5 mg/mL). The reduction of MTT to formazan relies on mitochondrial reductase activity, serving as a direct proxy for cell viability.

  • Data Interpretation: A significant leftward shift in the IC₅₀ curve for the Rifampicin-induced group confirms that the compound undergoes toxic bioactivation (likely via S-oxidation).

Protocol 2: High-Content Screening (HCS) for Phospholipidosis

Causality: Because the compound is a CAD, we must quantify lysosomal lipid trapping. We utilize a fluorescent neutral lipid stain (HCS LipidTOX) paired with automated high-content imaging to measure lipid accumulation at the single-cell level.

  • Cell Preparation: Seed primary human macrophages or HepG2 cells in a 384-well optical bottom plate.

  • Control Establishment (Self-Validation Step):

    • Positive Control: Dose dedicated wells with 10 µM Amiodarone (a known potent LPLA2 inhibitor and PLD inducer)[3].

    • Negative Control: Dose with 10 µM Acetaminophen (non-CAD, non-PLD inducer).

  • Test Dosing: Dose cells with 3-[(methylsulfanyl)methyl]piperidine at 1x, 10x, and 50x its anticipated Cmax. Incubate for 48 hours.

  • Staining: Fix cells with 4% paraformaldehyde. Stain with Hoechst 33342 (nuclei) and HCS LipidTOX Red (phospholipids).

  • Imaging & Analysis: Image using a confocal high-content screening system. If the Amiodarone control fails to show a >5-fold increase in cytoplasmic red fluorescence, the assay is invalid and must be repeated.

ToxWorkflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Cell Dosing (HepG2 / Macrophages) Step1->Step2 Step3A 3A. Cytotoxicity Assay (MTT / CellTiter-Glo) Step2->Step3A Step3B 3B. Phospholipidosis Assay (Fluorescent Lipid Probe) Step2->Step3B Step3C 3C. Metabolic Profiling (LC-MS/MS) Step2->Step3C Step4 4. Data Analysis & Safety Profiling Step3A->Step4 Step3B->Step4 Step3C->Step4

Self-validating experimental workflow for in vitro toxicity profiling.

Conclusion & Strategic Recommendations

3-[(Methylsulfanyl)methyl]piperidine presents a complex toxicological profile driven by its basic piperidine core and oxidizable thioether side chain. While it avoids the severe corrosivity of unsubstituted piperidine, its potential for CYP-mediated bioactivation and lysosomal trapping necessitates rigorous screening. Drug development programs utilizing this scaffold must prioritize early LC-MS/MS metabolite identification and high-content phospholipidosis assays to prevent late-stage attrition.

References

Sources

Exploratory

The Pivotal Role of 3-[(Methylsulfanyl)methyl]piperidine in Medicinal Chemistry: A Technical Guide

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to be functionalized allow fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to be functionalized allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide delves into the specific role and potential of a unique derivative, 3-[(Methylsulfanyl)methyl]piperidine, as a critical building block in drug discovery. While direct, extensive literature on this exact molecule is emerging, by examining analogous structures and fundamental medicinal chemistry principles, we can elucidate its significant potential, particularly in the design of muscarinic receptor agonists. This guide will explore its synthesis, potential as a pharmacophore, and its inferred role in the development of novel therapeutics.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The six-membered saturated heterocycle, piperidine, is a recurring motif in a vast array of therapeutic agents.[1][2] Its prevalence stems from a combination of desirable physicochemical properties:

  • Three-Dimensionality: The puckered conformation of the piperidine ring provides a non-planar scaffold, enabling more specific and high-affinity interactions with biological targets compared to flat aromatic systems.

  • Basic Nitrogen Center: The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for receptor binding through hydrogen bonding or ionic interactions.

  • Synthetic Tractability: The piperidine ring can be readily synthesized and functionalized at various positions, allowing for extensive structure-activity relationship (SAR) studies.[1]

These attributes have led to the incorporation of the piperidine moiety in drugs across diverse therapeutic areas, including neurology, oncology, and infectious diseases.

3-[(Methylsulfanyl)methyl]piperidine: Unveiling its Potential

The introduction of a methylsulfanylmethyl group at the 3-position of the piperidine ring imparts specific characteristics that are of high interest in medicinal chemistry.

Structural Features and Physicochemical Properties

The key features of the 3-[(methylsulfanyl)methyl] substituent include:

  • Hydrogen Bond Acceptor: The sulfur atom can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.

  • Lipophilicity: The methylsulfanyl group contributes to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: While sulfur atoms can be sites of metabolism (e.g., oxidation to sulfoxide and sulfone), the methylthioether is generally more stable than a thiol, offering a balance between metabolic susceptibility and desired physicochemical properties.

The Muscarinic Receptor Connection: An Analogy to Cevimeline

A compelling case for the utility of 3-[(methylsulfanyl)methyl]piperidine can be made by examining the structure and synthesis of Cevimeline, a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth associated with Sjögren's syndrome.[3][4] The synthesis of Cevimeline involves the key intermediate, 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[3][4][5]

Although based on a quinuclidine core, the presence of the sulfanylmethyl group at the 3-position is a striking structural parallel. This suggests that the 3-[(methylsulfanyl)methyl]piperidine moiety could serve as a crucial pharmacophore for interacting with muscarinic receptors. Muscarinic receptors are G-protein coupled receptors that play vital roles in the central and peripheral nervous systems, and their modulation is a key strategy for treating a range of disorders, including Alzheimer's disease and schizophrenia.[6][7]

Synthesis of 3-[(Methylsulfanyl)methyl]piperidine

While specific, detailed industrial synthesis routes for 3-[(methylsulfanyl)methyl]piperidine are not widely published in academic literature, a plausible and efficient synthesis can be designed based on established synthetic methodologies for substituted piperidines.

Proposed Synthetic Pathway

A logical approach would involve the reduction of a corresponding pyridine precursor, followed by the introduction of the methylsulfanylmethyl side chain.

Synthetic_Pathway Pyridine_3_methanol Pyridine-3-methanol Tosyl_chloride Tosyl Chloride, Pyridine Pyridine_3_tosylmethyl 3-(Tosyloxymethyl)pyridine Pyridine_3_methanol->Pyridine_3_tosylmethyl Tosylation Sodium_thiomethoxide Sodium Thiomethoxide Pyridine_3_methylsulfanylmethyl 3-[(Methylsulfanyl)methyl]pyridine Pyridine_3_tosylmethyl->Pyridine_3_methylsulfanylmethyl Nucleophilic Substitution Hydrogenation H2, PtO2 or Rh/C Target_Molecule 3-[(Methylsulfanyl)methyl]piperidine Pyridine_3_methylsulfanylmethyl->Target_Molecule Pyridine Reduction

Caption: Proposed synthetic pathway for 3-[(Methylsulfanyl)methyl]piperidine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Tosylation of Pyridine-3-methanol

  • To a stirred solution of pyridine-3-methanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(tosyloxymethyl)pyridine.

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

  • To a solution of 3-(tosyloxymethyl)pyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-[(methylsulfanyl)methyl]pyridine.

Step 3: Reduction of the Pyridine Ring

  • Dissolve 3-[(methylsulfanyl)methyl]pyridine (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi).

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-[(methylsulfanyl)methyl]piperidine. The product may be further purified by distillation or conversion to its hydrochloride salt.

Role as a Pharmacophore in Muscarinic Agonist Design

The 3-[(methylsulfanyl)methyl]piperidine moiety possesses the key structural features to act as a potent and selective pharmacophore for muscarinic receptors.

Structure-Activity Relationship (SAR) Insights

Based on the extensive research on piperidine-based muscarinic agonists, several SAR principles can be applied to derivatives of 3-[(methylsulfanyl)methyl]piperidine:

ModificationPredicted Effect on Muscarinic ActivityRationale
N-Alkylation Potency and selectivity can be modulated. Small alkyl groups (e.g., methyl) are often optimal.The N-substituent influences the interaction with the receptor's binding pocket and can affect subtype selectivity.
Oxidation of Sulfur Likely to decrease agonist activity.Oxidation to a sulfoxide or sulfone would alter the electronic properties and hydrogen bonding capacity of the sulfur atom, potentially disrupting the key interactions with the receptor.
Stereochemistry at C3 Enantiomers are expected to exhibit different potencies.The stereochemistry at the chiral center created by the substituent at the 3-position will dictate the precise orientation of the methylsulfanylmethyl group within the receptor's binding site.
Visualizing Receptor Interaction

The interaction of a hypothetical muscarinic agonist containing the 3-[(methylsulfanyl)methyl]piperidine scaffold with the orthosteric binding site of a muscarinic receptor can be visualized as follows:

Receptor_Interaction cluster_receptor Muscarinic Receptor Binding Pocket cluster_ligand 3-[(Methylsulfanyl)methyl]piperidine Agonist Aspartate Aspartic Acid Residue Tyrosine Tyrosine Residue Threonine Threonine Residue Piperidine_N Protonated Piperidine Nitrogen Piperidine_N->Aspartate Ionic Interaction Sulfur Sulfur Atom Sulfur->Tyrosine Hydrogen Bond Sulfur->Threonine Hydrogen Bond

Caption: Hypothetical binding mode of a 3-[(methylsulfanyl)methyl]piperidine derivative in a muscarinic receptor.

Conclusion and Future Perspectives

While 3-[(methylsulfanyl)methyl]piperidine is not yet a widely documented blockbuster fragment, its structural analogy to key intermediates of successful drugs like Cevimeline strongly suggests its significant potential in medicinal chemistry. Its unique combination of a conformationally constrained piperidine ring and a hydrogen-bond-accepting sulfur-containing side chain makes it an attractive building block for the design of novel ligands, particularly for muscarinic receptors.

Future research should focus on the development and optimization of scalable synthetic routes for this compound and its derivatives. Extensive in vitro and in vivo pharmacological profiling of compounds incorporating this scaffold is warranted to fully elucidate their therapeutic potential. As the demand for novel and selective therapeutics for neurological and other disorders continues to grow, the exploration of underexplored chemical space, including that occupied by 3-[(methylsulfanyl)methyl]piperidine, will be crucial for the advancement of drug discovery.

References

  • PharmaCompass. (2020, March 30). CEVIMELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • ACS Publications. (2002, November 5). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • New Drug Approvals. (2019, March 29). Cevimeline. [Link]

  • MDPI. (2001, February 28). Muscarinic Receptor Agonists and Antagonists. [Link]

  • PubMed. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. [Link]

  • PubMed. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. [Link]

  • NextSDS. 3-[(methylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information. [Link]

  • DOI. M1 Receptor Agonist Activity Is Not a Requirement for Muscarinic Antinociception. [Link]

  • Longdom Publishing. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. [Link]

  • Prous Science. Cevimeline Hydrochloride. [Link]

  • MDPI. (2020, June 23). Preparation of a First 18F-Labeled Agonist for M1 Muscarinic Acetylcholine Receptors. [Link]

  • ResearchGate. Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • ResearchGate. Original synthesis of cevimeline. [Link]

  • PMC. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats. [Link]

  • PMC. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. [Link]

  • ResearchGate. Scheme 30. Original synthesis of cevimeline. [Link]

  • PubMed. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. [Link]

  • PubMed. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. [Link]

  • Google Patents. Synthesis process of 3-methylamino-piperidine.
  • MDPI. (2022, February 7). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. [Link]

  • ACS Publications. (2015, April 15). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. [Link]

  • PubMed. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. [Link]

  • PubMed. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Synthesis Pathway for 3-[(Methylsulfanyl)methyl]piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. The functionalization of the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties. This guide provides a detailed, step-by-step synthesis pathway for 3-[(Methylsulfanyl)methyl]piperidine, a valuable building block for the introduction of a sulfur-containing side chain, which can modulate a compound's lipophilicity, metabolic stability, and target engagement.

The presented synthetic route is designed for robustness and scalability, proceeding through well-established chemical transformations. The strategy involves the use of a nitrogen-protecting group to ensure high selectivity and yield in the key substitution step. This document will provide not only the procedural details but also the scientific rationale behind the chosen methodology, empowering researchers to adapt and apply these protocols to their specific research needs.

Synthetic Strategy Overview

The synthesis of 3-[(Methylsulfanyl)methyl]piperidine is most effectively achieved through a three-step sequence starting from the commercially available N-Boc-3-(hydroxymethyl)piperidine. This strategy offers excellent control over the reactivity of the piperidine nitrogen and facilitates straightforward purification of the intermediates. The overall transformation is depicted below:

Synthetic_Pathway_Overview N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(tosyloxymethyl)piperidine N-Boc-3-(tosyloxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine->N-Boc-3-(tosyloxymethyl)piperidine Tosylation N-Boc-3-[(methylsulfanyl)methyl]piperidine N-Boc-3-[(methylsulfanyl)methyl]piperidine N-Boc-3-(tosyloxymethyl)piperidine->N-Boc-3-[(methylsulfanyl)methyl]piperidine Nucleophilic Substitution 3-[(Methylsulfanyl)methyl]piperidine 3-[(Methylsulfanyl)methyl]piperidine N-Boc-3-[(methylsulfanyl)methyl]piperidine->3-[(Methylsulfanyl)methyl]piperidine Deprotection

Caption: Overall synthetic strategy for 3-[(Methylsulfanyl)methyl]piperidine.

Experimental Protocols

Part 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine

While N-Boc-3-(hydroxymethyl)piperidine is commercially available, this section details its synthesis from 3-pyridinemethanol for completeness and for instances where the starting material may need to be prepared in-house. A common route involves the reduction of the pyridine ring followed by N-protection.

Step 1a: Reduction of 3-Pyridinemethanol

The hydrogenation of the pyridine ring is a well-established transformation, often employing catalysts such as platinum oxide or rhodium on carbon under a hydrogen atmosphere.[2]

Protocol:

  • To a solution of 3-pyridinemethanol (1 equivalent) in methanol, add a catalytic amount of platinum(IV) oxide (e.g., 5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure to yield 3-(hydroxymethyl)piperidine.

Step 1b: N-Boc Protection

The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[3][4]

Protocol:

  • Dissolve 3-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine or sodium bicarbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Part 2: Synthesis of N-Boc-3-(tosyloxymethyl)piperidine

The hydroxyl group of N-Boc-3-(hydroxymethyl)piperidine is converted to a tosylate, a good leaving group, to facilitate the subsequent nucleophilic substitution.

Protocol:

  • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane or pyridine at 0 °C under an inert atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, followed by a base such as triethylamine or DMAP (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and perform an aqueous workup.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Part 3: Synthesis of N-Boc-3-[(methylsulfanyl)methyl]piperidine

This step involves the nucleophilic displacement of the tosylate group with a methylthiolate anion.

Protocol:

  • In a flask under an inert atmosphere, dissolve sodium thiomethoxide (1.5 equivalents) in a polar aprotic solvent such as DMF or DMSO.

  • Add a solution of N-Boc-3-(tosyloxymethyl)piperidine (1 equivalent) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 2-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Deprotection to Yield 3-[(Methylsulfanyl)methyl]piperidine

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Protocol:

  • Dissolve N-Boc-3-[(methylsulfanyl)methyl]piperidine (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free base, or it can be isolated as the corresponding salt.

Data Presentation

StepStarting MaterialProductKey ReagentsTypical Yield
1 3-PyridinemethanolN-Boc-3-(hydroxymethyl)piperidinePtO₂, H₂, (Boc)₂O85-95%
2 N-Boc-3-(hydroxymethyl)piperidineN-Boc-3-(tosyloxymethyl)piperidineTsCl, Et₃N90-98%
3 N-Boc-3-(tosyloxymethyl)piperidineN-Boc-3-[(methylsulfanyl)methyl]piperidineNaSMe70-85%
4 N-Boc-3-[(methylsulfanyl)methyl]piperidine3-[(Methylsulfanyl)methyl]piperidineTFA or HCl>95%

Visualization of the Synthetic Pathway

Detailed_Synthetic_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Tosylation cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection 3-(hydroxymethyl)piperidine 3-(hydroxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine 3-(hydroxymethyl)piperidine->N-Boc-3-(hydroxymethyl)piperidine (Boc)₂O, Base N-Boc-3-(hydroxymethyl)piperidine_2 N-Boc-3-(hydroxymethyl)piperidine N-Boc-3-(tosyloxymethyl)piperidine N-Boc-3-(tosyloxymethyl)piperidine N-Boc-3-(hydroxymethyl)piperidine_2->N-Boc-3-(tosyloxymethyl)piperidine TsCl, Base N-Boc-3-(tosyloxymethyl)piperidine_2 N-Boc-3-(tosyloxymethyl)piperidine N-Boc-3-[(methylsulfanyl)methyl]piperidine N-Boc-3-[(methylsulfanyl)methyl]piperidine N-Boc-3-(tosyloxymethyl)piperidine_2->N-Boc-3-[(methylsulfanyl)methyl]piperidine NaSMe N-Boc-3-[(methylsulfanyl)methyl]piperidine_2 N-Boc-3-[(methylsulfanyl)methyl]piperidine 3-[(Methylsulfanyl)methyl]piperidine 3-[(Methylsulfanyl)methyl]piperidine N-Boc-3-[(methylsulfanyl)methyl]piperidine_2->3-[(Methylsulfanyl)methyl]piperidine Acid (TFA or HCl)

Sources

Application

Application Note: Synthesis and Optimization of 3-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Compound of Interest: 3-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound of Interest: 3-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1211487-14-7)[1].

Introduction

3-[(Methylsulfanyl)methyl]piperidine is a versatile aliphatic heterocycle frequently utilized as a building block in the design of central nervous system (CNS) therapeutics, GPCR ligands, and kinase inhibitors. The incorporation of a methylsulfanyl (thioether) moiety provides unique hydrogen-bond accepting capabilities and distinct lipophilic properties compared to its oxygenated analogs. This application note details a robust, scalable, and self-validating three-step protocol for synthesizing the hydrochloride salt of this compound from commercially available precursors.

Synthetic Pathway & Strategy

The synthesis relies on a linear three-step sequence: (1) Activation of the primary alcohol, (2) Bimolecular nucleophilic substitution ( SN​2 ), and (3) Acidolytic deprotection.

Synthesis SM N-Boc-3-piperidinemethanol (Starting Material) Step1 Step 1: Activation MsCl, Et3N, DCM SM->Step1 Int1 Mesylate Intermediate Step1->Int1 Step2 Step 2: Thioetherification NaSMe, DMF Int1->Step2 Int2 N-Boc Thioether Step2->Int2 Step3 Step 3: Deprotection 4M HCl in Dioxane Int2->Step3 Product 3-[(Methylsulfanyl)methyl] piperidine HCl Step3->Product

Figure 1: Three-step synthetic workflow for 3-[(methylsulfanyl)methyl]piperidine hydrochloride.

Mechanistic Insights & Reagent Selection

To ensure high yields and reproducible scale-up, the causality behind each reagent and solvent choice must be understood:

  • Alcohol Activation (Mesylation): The starting material, N-Boc-3-piperidinemethanol[2], features a primary alcohol that must be converted into a superior leaving group. Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl chloride (TsCl) due to its smaller steric profile, which ensures rapid and quantitative conversion at 0 °C. Triethylamine (Et 3​ N) acts as the acid scavenger. The resulting mesylate is carried forward without column chromatography to prevent potential degradation or intramolecular cyclization.

  • Thioetherification ( SN​2 vs E2 Competition): The displacement of the mesylate by sodium thiomethoxide (NaSMe) is the critical step[3]. NaSMe is a potent nucleophile but also a moderate base. To maximize the desired SN​2 substitution and suppress the competing E2 elimination (which generates an unwanted exocyclic alkene), the reaction is performed in a polar aprotic solvent (DMF)[4]. DMF selectively solvates the sodium cation, leaving the thiolate anion highly reactive. Furthermore, NaSMe is highly susceptible to oxidation, forming dimethyl disulfide upon exposure to air, which depletes the active nucleophile[4]. Strict anhydrous and anaerobic conditions are therefore mandatory.

  • Deprotection & Salt Formation: Acidolysis of the tert-butyloxycarbonyl (Boc) group is executed using 4M HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA). HCl directly yields the target compound as a highly stable, non-hygroscopic hydrochloride salt[1]. This circumvents the need for free-base isolation, which is highly advantageous given the volatility and characteristic foul odor of low-molecular-weight thioethers.

Quantitative Data & Reaction Parameters

StepTransformationReagents (Equiv.)SolventTemp (°C)Time (h)Expected YieldIn-Process Control (IPC)
1 ActivationMsCl (1.2), Et 3​ N (1.5)DCM0 to 52.090–95% (Crude)TLC (KMnO 4​ stain)
2 ThioetherificationNaSMe (1.5)DMF0 to 254.0–6.075–85%LC-MS / GC-MS
3 Deprotection4M HCl/Dioxane (10.0)DCM/Dioxane0 to 252.0>95%Visual (Precipitation)

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

Self-Validating Principle: The disappearance of the intensely KMnO 4​ -staining primary alcohol on TLC confirms complete conversion.

  • Charge a flame-dried round-bottom flask with N-Boc-3-piperidinemethanol (1.0 equiv) and anhydrous Dichloromethane (DCM, 10 mL/g).

  • Add Et 3​ N (1.5 equiv) and cool the mixture to 0 °C using an ice-water bath under a continuous nitrogen atmosphere.

  • Add MsCl (1.2 equiv) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Stir the reaction for 2 hours at 0 °C. Monitor via TLC (EtOAc/Hexane 1:1, KMnO 4​ stain).

  • Quench the reaction by adding saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Use the resulting viscous oil immediately in Step 2.

Step 2: Synthesis of tert-Butyl 3-((methylsulfanyl)methyl)piperidine-1-carboxylate

Self-Validating Principle: The use of a 5% LiCl aqueous wash selectively removes DMF from the organic phase by disrupting its hydration sphere, preventing solvent carryover.

  • Dissolve the crude mesylate (1.0 equiv) in anhydrous DMF (8 mL/g) and cool to 0 °C under a strict nitrogen atmosphere.

  • Add sodium thiomethoxide (NaSMe, 1.5 equiv) in portions. (Caution: NaSMe is toxic and generates foul-smelling volatile byproducts; perform strictly in a well-ventilated fume hood).

  • Allow the reaction to naturally warm to room temperature and stir for 4–6 hours. Monitor by LC-MS for the appearance of the desired mass [M+H-tBu] + .

  • Quench the reaction by pouring it into ice-cold water. Extract extensively with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by a final brine wash.

  • Dry over Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure N-Boc thioether.

Step 3: Synthesis of 3-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Self-Validating Principle: The product naturally precipitates as a crystalline salt from the non-polar reaction mixture, driving the reaction to completion and self-purifying.

  • Dissolve the purified N-Boc thioether in a minimal volume of anhydrous DCM (2 mL/g).

  • Cool the solution to 0 °C and slowly add 4M HCl in 1,4-dioxane (10.0 equiv).

  • Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will begin to form as the deprotection proceeds.

  • Concentrate the suspension under reduced pressure to remove excess HCl and solvents.

  • Triturate the resulting solid with cold diethyl ether, filter through a Buchner funnel, and dry under high vacuum for 12 hours to yield 3-[(methylsulfanyl)methyl]piperidine hydrochloride as a white, free-flowing powder.

References

  • 3-[(methylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link][1]

  • Development of a Practical High-Yield Industrial Synthesis of Pergolide Mesylate. Organic Process Research & Development (ACS Publications). Available at:[Link][3]

  • US6635661B2 - Heterocyclic analgesic compounds and methods of use thereof. Google Patents. Available at:[2]

Sources

Method

Application Note: Strategies for the Functionalization of Piperidine Rings with Methylsulfanyl Groups

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of FDA-approved pharmaceuticals.[1][2][3] The introduction of a methylsu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of FDA-approved pharmaceuticals.[1][2][3] The introduction of a methylsulfanyl (-SCH₃) group onto this ring system can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions, making it a valuable strategy in drug design.[4] This guide provides a comprehensive overview of key synthetic methodologies for introducing methylsulfanyl groups onto piperidine rings, intended for researchers, medicinal chemists, and professionals in drug development. It covers nucleophilic substitution, electrophilic thiomethylation, and modern C-H functionalization approaches, complete with detailed protocols, mechanistic insights, and comparative data to inform experimental design.

Introduction: The Significance of the Methylsulfanyl-Piperidine Motif

The piperidine ring's three-dimensional, saturated structure offers a versatile framework for the precise spatial arrangement of functional groups, which is critical for optimizing drug-target interactions.[2] Functionalization with a methylsulfanyl group, a small and relatively lipophilic moiety, can enhance cell membrane permeability and introduce new metabolic pathways, potentially improving a drug candidate's pharmacokinetic profile.[4] The thioether linkage is also a key structural motif in numerous biologically active compounds.[5] Given the importance of this combined scaffold, efficient and reliable synthetic methods are in high demand.

This document outlines three primary strategies for forging the C-S bond on a piperidine ring:

  • N-Thiomethylation: Direct functionalization at the nitrogen atom.

  • C-Thiomethylation via Nucleophilic Piperidines: Functionalization of the carbon backbone at the C2, C3, or C4 positions using a nucleophilic piperidine derivative.

  • Direct C-H Thiomethylation: Advanced methods that activate a C-H bond for direct conversion to a C-S bond.

Strategic Decision-Making for Synthesis

The choice of synthetic route depends heavily on the desired position of the methylsulfanyl group and the existing functionality on the piperidine precursor. The following diagram illustrates a general decision-making workflow.

G start Starting Piperidine Derivative q1 Desired Position of -SCH3? start->q1 pos_N N-position q1->pos_N Nitrogen pos_C C-position (C2, C3, C4) q1->pos_C Carbon method_N Method 1: Direct N-Thiomethylation pos_N->method_N q2 Piperidine Precursor? pos_C->q2 precursor_activated Can form enolate/ enamine easily? q2->precursor_activated Activated precursor_unactivated Requires direct C-H activation? q2->precursor_unactivated Unactivated method_C_enolate Method 2: Electrophilic Thiomethylation of Enolates/Enamines precursor_activated->method_C_enolate method_C_CH Method 3: Direct C-H Functionalization (Advanced) precursor_unactivated->method_C_CH

Caption: Workflow for selecting a thiomethylation strategy.

Method 1: N-Thiomethylation of Piperidines

Functionalization at the nitrogen atom is often the most straightforward approach due to its inherent nucleophilicity.[2] This method is suitable for producing N-thiomethyl piperidines from secondary piperidine precursors.

Mechanism: The reaction proceeds via a standard nucleophilic substitution (Sₙ2) mechanism where the piperidine nitrogen attacks an electrophilic methylsulfur species.

Common Reagents:

  • Methanesulfenyl chloride (CH₃SCl)

  • N-(Methylsulfanyl)phthalimide

  • Dimethyl disulfide (CH₃SSCH₃) with an activator

Protocol 1: N-Thiomethylation using Methanesulfenyl Chloride

Rationale: Methanesulfenyl chloride is a highly reactive electrophile, allowing the reaction to proceed under mild conditions. A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the piperidine nucleophile.

Materials:

  • Piperidine derivative (1.0 eq)

  • Methanesulfenyl chloride (CH₃SCl) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfenyl chloride (1.1 eq) dropwise to the stirred solution. Caution: CH₃SCl is corrosive and moisture-sensitive.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired N-methylsulfanyl-piperidine.

Method 2: C-Thiomethylation via Electrophilic Reagents

To functionalize the carbon skeleton, a common strategy involves converting the piperidine into a nucleophilic form (e.g., an enolate or enamine) which can then react with an electrophilic sulfur reagent. This is particularly effective for substitution at the C2 position of N-protected piperidines.

Mechanism: An N-protected piperidine (e.g., N-Boc-piperidine) is deprotonated at the α-carbon using a strong base to form an enolate or a related nucleophile. This nucleophile then attacks an electrophilic sulfur species.

Comparison of Electrophilic Thiomethylating Reagents

ReagentStructureReactivityHandling & Notes
Dimethyl disulfide CH₃-S-S-CH₃ModerateLow cost, but often requires activation or harsh conditions.
N-(Methylsulfanyl)phthalimide PhthN-SCH₃HighStable, crystalline solid. Good for controlled thiomethylation.
Methyl methanethiosulfonate CH₃-SO₂-S-CH₃HighHighly effective electrophile.[6]
Protocol 2: α-Thiomethylation of N-Boc-piperidine

Rationale: The tert-Butoxycarbonyl (Boc) group is an excellent protecting group for the piperidine nitrogen. It allows for regioselective deprotonation at the C2 position using a strong, non-nucleophilic base like LDA, followed by trapping with an electrophile.

Materials:

  • N-Boc-piperidine (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl methanethiosulfonate (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add anhydrous THF to a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 eq) via syringe.

  • Add a solution of N-Boc-piperidine (1.0 eq) in anhydrous THF dropwise to the LDA solution, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Slowly add methyl methanethiosulfonate (1.2 eq) to the reaction mixture.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the residue via flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-(tert-butyl) 2-(methylsulfanyl)piperidine-1,2-dicarboxylate.

Method 3: Direct C-H Functionalization Strategies

Directly converting a C-H bond to a C-S bond represents a more atom-economical and modern approach, avoiding the need for pre-functionalized substrates.[2] While still an area of active research, transition-metal-catalyzed and photoredox-catalyzed methods are emerging as powerful tools for this transformation.[1][7]

Conceptual Workflow:

G substrate Piperidine Substrate (e.g., N-Aryl) catalyst Catalyst (e.g., Pd, Ru, Ir) substrate->catalyst Coordination/ Activation reagent Sulfur Source (e.g., R-S-S-R) catalyst->reagent Reaction product C-H Functionalized Piperidine reagent->product C-S Bond Formation

Caption: General scheme for catalytic C-H thiomethylation.

Rationale: These methods often rely on a directing group (e.g., a pyridine or pyrimidine attached to the piperidine nitrogen) to guide a metal catalyst to a specific C-H bond (typically at the β or γ position). The catalyst then facilitates the cleavage of the C-H bond and subsequent coupling with a sulfur-containing reagent. The regioselectivity is controlled by the catalyst and the directing group.[7]

Example Reaction (Conceptual): A palladium-catalyzed β-C(sp³)-H thiolation of N-aryl piperidines can be achieved using disulfides as the sulfur source. The reaction proceeds through a cyclometalated intermediate, where the catalyst is directed by the N-aryl group to activate a specific C-H bond.

Note: Protocols for direct C-H functionalization are highly specific to the catalyst system and substrate. Researchers should consult recent primary literature for detailed procedures relevant to their specific target molecule. Challenges in this area include catalyst poisoning and achieving high regioselectivity, particularly with complex substrates.[1][8]

Characterization

Successful synthesis of methylsulfanyl-piperidines should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet for the -SCH₃ protons, typically in the range of δ 2.0-2.5 ppm.

  • ¹³C NMR: The carbon of the -SCH₃ group will appear as a signal around δ 15-25 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety and Handling

  • Thiols and Disulfides: Many sulfur-containing reagents, especially low molecular weight thiols like methanethiol, are malodorous and toxic.[5] Always handle these reagents in a well-ventilated fume hood.

  • Strong Bases: Reagents like LDA are pyrophoric and react violently with water. Use appropriate inert atmosphere techniques.

  • Reactive Electrophiles: Reagents like methanesulfenyl chloride are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Mukaiyama, T. (1968). A New Type of Dehydrating Condensation Reaction. Angewandte Chemie International Edition in English, 7(12), 959-960. [Link]

  • Chavan, S. P., et al. (2007). A mild and efficient method for the synthesis of methyl sulfones from thiols. Tetrahedron Letters, 48(4), 651-654. [Link]

  • Njardarson, J. T. (2014). Top 200 Pharmaceutical Products by Worldwide Sales in 2012. Njardarson Group. [Link]

  • Daugulis, O., et al. (2005). A General Method for Palladium-Catalyzed β-Arylation of C−H Bonds in N-Aryl Carbamates. Journal of the American Chemical Society, 127(38), 13164-13165. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed α-Arylation of Esters with Chloro- and Bromoarenes. Organic Letters, 8(19), 4565-4568. [Link]

  • Baran, P. S., et al. (2011). C–H amination of heterocycles for the synthesis of clofazimine and analogues. Nature, 475(7355), 193-198. [Link]

  • MacMillan, D. W. C., et al. (2011). A General Strategy for the α-Arylation of Amines. Journal of the American Chemical Society, 133(44), 17654-17657. [Link]

  • O'Malley, S. J., et al. (2007). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(5), 585-589. [Link]

  • Davies, H. M. L., & Lee, G. H. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • O'Brien, P. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Diva Portal. [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 10257-10274. [Link]

  • Laschat, S., & Kunz, H. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365. [Link]

  • Dherange, B. D., & Glorius, F. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 755-769. [Link]

  • Shen, Q., et al. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1727-1739. [Link]

  • Che, C., & Zhou, C. (2017). Oxidative β-Sulfonylation of Cyclic Amines. Organic Letters, 19(16), 4295-4298. [Link]

Sources

Application

Conjugation Strategies for 3-[(Methylsulfanyl)methyl]piperidine in Drug Design: A Senior Application Scientist's Guide

Introduction: The Versatile 3-[(Methylsulfanyl)methyl]piperidine Scaffold The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile 3-[(Methylsulfanyl)methyl]piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of pharmaceuticals and bioactive molecules.[1][2][3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Among the vast landscape of substituted piperidines, 3-[(methylsulfanyl)methyl]piperidine has emerged as a particularly interesting fragment. The introduction of the methylsulfanylmethyl group at the 3-position offers a unique combination of lipophilicity and potential for specific interactions, influencing properties such as metabolic stability and receptor binding affinity.[3]

This guide provides an in-depth exploration of the primary conjugation methods for incorporating the 3-[(methylsulfanyl)methyl]piperidine moiety into drug candidates. As a senior application scientist, this document aims to deliver not just protocols, but a deeper understanding of the chemical principles and strategic considerations that underpin successful conjugation, empowering researchers to make informed decisions in their drug discovery programs.

PART 1: Core Conjugation Methodologies

The secondary amine of the piperidine ring is the primary handle for conjugation. The choice of conjugation strategy is dictated by the nature of the drug scaffold, the desired linker, and the overall synthetic route. The three most prevalent and robust methods are:

  • Amide Bond Formation: A classic and highly reliable method for coupling the piperidine to carboxylic acid-bearing scaffolds.

  • Reductive Amination: A versatile technique for forming a C-N bond between the piperidine and an aldehyde or ketone functional group on the drug molecule.

  • Nucleophilic Aromatic Substitution (SNAr): A powerful method for attaching the piperidine to electron-deficient aromatic or heteroaromatic systems.

The following sections will delve into the specifics of each of these methodologies, providing detailed protocols and expert insights.

Amide Bond Formation: The Workhorse of Conjugation

Amide bond formation is arguably the most widely employed conjugation reaction in medicinal chemistry due to its stability and the prevalence of carboxylic acids in drug scaffolds. The reaction involves the activation of a carboxylic acid to form a more reactive species that is then susceptible to nucleophilic attack by the secondary amine of 3-[(methylsulfanyl)methyl]piperidine.

Mechanistic Rationale and Key Considerations

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, a coupling agent is required to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP, HBTU), and uranium/guanidinium salts (e.g., HATU, TBTU).

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea (with carbodiimides) or an activated ester. This intermediate is then readily attacked by the amine to form a tetrahedral intermediate, which subsequently collapses to yield the stable amide bond and a byproduct.

Key Considerations for Success:

  • Choice of Coupling Agent: The selection of the coupling agent depends on the scale of the reaction, the sensitivity of the substrates to epimerization, and cost. For small-scale, discovery-phase synthesis, HATU and PyBOP are often favored for their high efficiency and low rates of racemization. For larger-scale synthesis, EDC in combination with an additive like HOBt or OxymaPure is a more cost-effective option.

  • Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN) are typically used to prevent hydrolysis of the activated intermediate.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is often added to neutralize any acidic byproducts and to deprotonate the amine if it is used as a salt.

  • Temperature: Most amide coupling reactions are performed at room temperature. However, for less reactive substrates or to minimize side reactions, the reaction may be cooled to 0 °C.

Experimental Protocol: Amide Coupling with EDC/OxymaPure

This protocol describes a general and robust method for the amide coupling of a carboxylic acid-containing drug scaffold with 3-[(methylsulfanyl)methyl]piperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and ethyl (hydroxyimino)cyanoacetate (OxymaPure).

Materials:

  • Carboxylic acid-containing drug scaffold (1.0 eq)

  • 3-[(Methylsulfanyl)methyl]piperidine (1.1 eq)

  • EDC.HCl (1.2 eq)

  • OxymaPure (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid-containing drug scaffold and dissolve it in a minimal amount of anhydrous DMF.

  • Add 3-[(methylsulfanyl)methyl]piperidine to the solution.

  • In a separate vial, dissolve EDC.HCl and OxymaPure in anhydrous DMF.

  • Add the EDC/OxymaPure solution to the reaction flask, followed by the addition of triethylamine.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Visualization of the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_Reagents Reagents cluster_Process Reaction Process Carboxylic_Acid Carboxylic Acid Scaffold Dissolution Dissolve in Anhydrous DMF Carboxylic_Acid->Dissolution Piperidine 3-[(Methylsulfanyl)methyl]piperidine Piperidine->Dissolution Coupling_Agent EDC/OxymaPure Mixing Combine Reactants Coupling_Agent->Mixing Base Triethylamine Base->Mixing Dissolution->Mixing Reaction Stir at RT (4-16h) Mixing->Reaction Quench Quench with Water Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Amide Conjugate Purification->Product

Caption: Workflow for Amide Bond Formation.

Reductive Amination: Forging a Stable C-N Linkage

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, making it an excellent choice for conjugating 3-[(methylsulfanyl)methyl]piperidine to drug scaffolds possessing an aldehyde or ketone functionality.[5][6][7] This one-pot reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale and Key Considerations

The reaction begins with the nucleophilic attack of the secondary amine of the piperidine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient, electrophilic iminium ion. A reducing agent present in the reaction mixture then selectively reduces the iminium ion to the final amine conjugate.

Key Considerations for Success:

  • Reducing Agent: The choice of reducing agent is critical for the success of the reaction. It must be mild enough to not reduce the starting aldehyde or ketone but reactive enough to reduce the iminium ion. Sodium triacetoxyborohydride (STAB) is a widely used and highly effective reagent for this purpose due to its selectivity and tolerance of a wide range of functional groups.[7] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) and, in some cases, borane complexes like BH₃·N(C₂H₅)₃.[6]

  • pH Control: The reaction is typically carried out under slightly acidic conditions (pH 4-6) to facilitate the dehydration of the hemiaminal to the iminium ion. Acetic acid is often added as a catalyst.

  • Solvent: Dichloromethane (DCE) and tetrahydrofuran (THF) are common solvents for reductive amination reactions.[7]

  • Stoichiometry: A slight excess of the amine and the reducing agent is often used to ensure complete conversion of the carbonyl compound.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone-containing drug scaffold with 3-[(methylsulfanyl)methyl]piperidine using STAB.

Materials:

  • Aldehyde or ketone-containing drug scaffold (1.0 eq)

  • 3-[(Methylsulfanyl)methyl]piperidine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Anhydrous Dichloromethane (DCE)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone-containing drug scaffold and 3-[(methylsulfanyl)methyl]piperidine.

  • Dissolve the reactants in anhydrous DCE.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amine conjugate.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_Reactants Reactants cluster_Steps Reaction Steps Carbonyl_Scaffold Aldehyde/Ketone Scaffold Mixing Combine Reactants in DCE Carbonyl_Scaffold->Mixing Piperidine 3-[(Methylsulfanyl)methyl]piperidine Piperidine->Mixing Reducing_Agent Sodium Triacetoxyborohydride Reduction In Situ Reduction Reducing_Agent->Reduction Catalyst Acetic Acid Catalyst->Mixing Iminium_Formation Iminium Ion Formation Mixing->Iminium_Formation Iminium_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Chromatographic Purification Workup->Purification Final_Product Purified Amine Conjugate Purification->Final_Product

Caption: Workflow for Reductive Amination.

Nucleophilic Aromatic Substitution (SNAr): Direct Arylation

Nucleophilic aromatic substitution (SNAr) is a powerful method for directly attaching the 3-[(methylsulfanyl)methyl]piperidine moiety to an electron-deficient aromatic or heteroaromatic ring.[8][9][10] This reaction is particularly useful when the drug scaffold contains an activated aryl halide or another suitable leaving group.

Mechanistic Rationale and Key Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10] In the first step, the nucleophilic piperidine attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] In the second, rate-determining step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired arylated piperidine.

Key Considerations for Success:

  • Aromatic Ring Activation: The aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho and/or para to the leaving group. These groups are essential to stabilize the negative charge of the Meisenheimer complex.

  • Leaving Group: The nature of the leaving group influences the reaction rate. The typical order of reactivity is F > Cl > Br > I. Fluorine is often the best leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), DMF, and N-methyl-2-pyrrolidone (NMP) are excellent choices for SNAr reactions as they can solvate the cationic counter-ion, leaving the nucleophile more reactive.

  • Base: A base, such as potassium carbonate (K₂CO₃) or DIEA, is often required to neutralize the acid formed if the leaving group is a halide.

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be employed to accelerate the reaction.

Experimental Protocol: SNAr Reaction with an Activated Aryl Fluoride

This protocol provides a general method for the SNAr reaction between an activated aryl fluoride-containing drug scaffold and 3-[(methylsulfanyl)methyl]piperidine.

Materials:

  • Activated aryl fluoride drug scaffold (1.0 eq)

  • 3-[(Methylsulfanyl)methyl]piperidine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or microwave reactor

Procedure:

  • To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) under an inert atmosphere, add the activated aryl fluoride drug scaffold, 3-[(methylsulfanyl)methyl]piperidine, and potassium carbonate.

  • Add anhydrous DMSO to the vessel.

  • Heat the reaction mixture to 80-120 °C (or use appropriate microwave conditions) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-arylpiperidine conjugate.

Visualization of the SNAr Workflow

SNAr_Workflow cluster_Starting_Materials Starting Materials cluster_Reaction_Conditions Reaction Conditions Aryl_Fluoride Activated Aryl Fluoride Heating Heat to 80-120 °C Aryl_Fluoride->Heating Piperidine 3-[(methylsulfanyl)methyl]piperidine Piperidine->Heating Base Potassium Carbonate Base->Heating Solvent Anhydrous DMSO Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Final_Conjugate Purified N-Arylpiperidine Purification->Final_Conjugate

Caption: Workflow for Nucleophilic Aromatic Substitution.

PART 2: Comparative Analysis of Conjugation Methods

MethodKey AdvantagesKey LimitationsTypical Reaction Conditions
Amide Bond Formation High yields, stable bond, wide availability of reagents and starting materials.Requires activation of the carboxylic acid, potential for racemization with sensitive substrates.Room temperature, anhydrous non-protic solvents (DMF, DCM), coupling agent (EDC, HATU), base (TEA, DIEA).
Reductive Amination Forms a stable C-N bond, mild conditions, tolerates a wide range of functional groups.Limited to scaffolds with aldehyde or ketone functionality, potential for over-alkylation with primary amines.Room temperature, slightly acidic (pH 4-6), anhydrous solvents (DCE, THF), selective reducing agent (STAB).
Nucleophilic Aromatic Substitution Direct C-N bond formation to an aromatic ring, no need for pre-functionalization of the piperidine.Requires an electron-deficient aromatic ring with a good leaving group, often requires elevated temperatures.80-120 °C, polar aprotic solvents (DMSO, DMF), base (K₂CO₃).

Conclusion

The successful incorporation of the 3-[(methylsulfanyl)methyl]piperidine moiety into a drug candidate hinges on the judicious selection and execution of the appropriate conjugation strategy. Amide bond formation, reductive amination, and nucleophilic aromatic substitution each offer a distinct and powerful approach to achieving this goal. By understanding the underlying mechanisms, key experimental parameters, and the relative advantages and limitations of each method, researchers can confidently navigate the synthetic challenges and efficiently advance their drug discovery programs. This guide serves as a foundational resource, providing both the practical protocols and the scientific rationale necessary for the effective application of these essential conjugation techniques.

References

  • Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. (n.d.). Google Scholar.
  • Structure Activity of PCP analogs. (n.d.). The Hive.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). BenchChem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). SciSpace.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Royal Society of Chemistry.
  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024, November 22). ChemRxiv.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025, June 10). Pharmacia.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). Royal Society of Chemistry.
  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. (2005, September 21). Journal of Medicinal Chemistry.
  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (n.d.). JournalAgent.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021, March 16). MDPI.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Royal Society of Chemistry.
  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (2001, August 20). PubMed.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). National Center for Biotechnology Information.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). National Center for Biotechnology Information.
  • Synthesis process of 3-methylamino-piperidine. (n.d.). Google Patents.
  • Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. (2010, March 19). National Center for Biotechnology Information.
  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (n.d.). ResearchGate.
  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. (n.d.). Arkivoc.
  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
  • Application Notes and Protocols for Incorporating Amidines into Peptides. (n.d.). BenchChem.
  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. (n.d.). National Center for Biotechnology Information.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.). Angewandte Chemie International Edition.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer. (2014, May 28). SciSpace.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). International Journal of Novel Research and Development.
  • (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (n.d.). ResearchGate.
  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. (n.d.). Organic Syntheses.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Synthesis Yield of 3-[(Methylsulfanyl)methyl]piperidine

Welcome to the technical support center for the synthesis of 3-[(Methylsulfanyl)methyl]piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[(Methylsulfanyl)methyl]piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern yield and purity, providing you with the insights needed to refine your process.

Section 1: Overview of Synthetic Strategy

The synthesis of 3-[(Methylsulfanyl)methyl]piperidine is most effectively approached through a multi-step sequence, as a direct, single-step construction is often inefficient. The most robust and widely adaptable strategy involves two primary stages:

  • Formation of a Reactive Piperidine Intermediate: The synthesis begins with a commercially available starting material, typically 3-methylpyridine (3-picoline), which is converted into a more reactive intermediate, 3-(chloromethyl)piperidine. This key intermediate is usually handled as its hydrochloride salt to enhance stability.[1][2]

  • Nucleophilic Substitution: The chloromethyl group of the intermediate is then displaced by a sulfur nucleophile, sodium thiomethoxide, to form the final target molecule.

This two-stage approach allows for purification at the intermediate step, which is critical for achieving high yield and purity in the final product.

Synthetic_Pathway Start 3-Methylpyridine (3-Picoline) Step1 Multi-step Conversion: 1. Oxidation 2. Esterification 3. Reduction 4. Chlorination Start->Step1 [Refs: 2, 3] Intermediate 3-(Chloromethyl)piperidine HCl Step1->Intermediate Step2 Nucleophilic Substitution (NaSMe, Base) Intermediate->Step2 [Ref: 4] End 3-[(Methylsulfanyl)methyl]piperidine Step2->End

Caption: Overall synthetic strategy for 3-[(Methylsulfanyl)methyl]piperidine.

Section 2: Detailed Experimental Protocol

This protocol outlines a reliable method adapted from established procedures for the synthesis of related compounds.[1][3][4]

Stage A: Synthesis of 3-(Chloromethyl)piperidine Hydrochloride

This stage is a multi-step process starting from 3-methylpyridine. The key transformation is the reduction of the pyridine ring to a piperidine ring, followed by chlorination. A common route involves the reduction of 3-pyridinemethanol, which is itself derived from 3-methylpyridine.[3][5]

  • Oxidation & Esterification: 3-Methylpyridine is first oxidized to nicotinic acid (pyridine-3-carboxylic acid) using a strong oxidizing agent like potassium permanganate.[3][5] The resulting acid is then esterified (e.g., with methanol under acidic conditions) to produce methyl nicotinate.

  • Reduction of Ester and Pyridine Ring: The methyl nicotinate intermediate can be reduced. Catalytic hydrogenation is a powerful method for reducing the pyridine ring to a piperidine.[6][7] Catalysts like Platinum oxide (PtO₂) or Rhodium on carbon can be effective.[7][8] This step often reduces the ester group concurrently to a hydroxymethyl group, yielding 3-(hydroxymethyl)piperidine.

  • Chlorination: The resulting 3-(hydroxymethyl)piperidine is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a chloro group, yielding the desired 3-(chloromethyl)piperidine hydrochloride.[3][9]

Stage B: Synthesis of 3-[(Methylsulfanyl)methyl]piperidine

This stage is a nucleophilic substitution reaction.

Materials:

  • 3-(Chloromethyl)piperidine hydrochloride

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Suitable, non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))[10]

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(chloromethyl)piperidine hydrochloride (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF).

  • Base Addition: Add a suitable base (at least 2.0 eq.). One equivalent is required to neutralize the hydrochloride salt, and a second equivalent is used to facilitate the reaction.[2] Finely powdered, anhydrous K₂CO₃ is a practical choice.

  • Nucleophile Addition: Add sodium thiomethoxide (1.1 - 1.2 eq.) portion-wise to the stirred suspension. An exothermic reaction may occur, so controlled addition is recommended.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts (e.g., KCl).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-[(methylsulfanyl)methyl]piperidine.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, leading to reduced yields.

Troubleshooting_Yield Start Low Overall Yield Detected Check_StageA Problem in Stage A? (Piperidine Precursor Synthesis) Start->Check_StageA Check_StageB Problem in Stage B? (Nucleophilic Substitution) Start->Check_StageB Low_Reduction Incomplete Pyridine Reduction Check_StageA->Low_Reduction Low_Chlorination Poor Chlorination Yield Check_StageA->Low_Chlorination Incomplete_Sub Incomplete Substitution Reaction Check_StageB->Incomplete_Sub Side_Products Side Product Formation (e.g., Elimination) Check_StageB->Side_Products Purification_Loss Product Loss During Work-up Check_StageB->Purification_Loss Sol_Catalyst Solution: - Check catalyst activity (PtO2, Pd/C) - Increase H2 pressure - Ensure anhydrous conditions Low_Reduction->Sol_Catalyst Sol_Reagent Solution: - Use fresh thionyl chloride - Control temperature during addition Low_Chlorination->Sol_Reagent Sol_Conditions Solution: - Increase reaction temp/time - Ensure base is anhydrous & sufficient - Use polar aprotic solvent (DMF) Incomplete_Sub->Sol_Conditions Sol_Base Solution: - Use a non-nucleophilic base (DIPEA) - Maintain low temperature Side_Products->Sol_Base Sol_Workup Solution: - Neutralize aqueous layer before extraction - Avoid emulsions Purification_Loss->Sol_Workup

Caption: Troubleshooting logic for identifying sources of low yield.

Question: My pyridine ring reduction (Stage A) is sluggish or incomplete. What are the primary causes?

Answer: The catalytic hydrogenation of pyridines can be challenging. Several factors are critical for success:

  • Catalyst Activity: The catalyst (e.g., PtO₂, Rh/C, Raney Nickel) is paramount. Ensure you are using a fresh, high-quality catalyst. Older catalysts can have reduced activity. For some substrates, specific catalysts are more effective; for instance, rhodium catalysts have shown high efficacy for synthesizing 3-substituted piperidines.[8]

  • Hydrogen Pressure: This reaction often requires elevated hydrogen pressure (50-100 psi or higher) to proceed efficiently.[4][9] Ensure your reactor is properly sealed and maintaining the target pressure.

  • Solvent and Acidity: The reaction is often performed in acidic conditions (e.g., using HCl or acetic acid) or in alcohols like methanol. The conditions must be optimized for your specific substrate. The presence of acid can sometimes be detrimental to certain functional groups.[8]

  • Catalyst Poisons: Sulfur-containing compounds (ironically, like your final product) and other impurities can poison the catalyst, halting the reaction. Ensure your starting pyridine intermediate is of high purity.

Question: Why is 3-(chloromethyl)piperidine used as a hydrochloride salt, and why do I need a base?

Answer: The hydrochloride salt form significantly improves the stability and handling of the 3-(chloromethyl)piperidine intermediate.[2] The free amine is more volatile and prone to degradation. However, in its salt form, the piperidine nitrogen is protonated and non-nucleophilic, and the compound is unreactive as an alkylating agent. A base is required for two reasons: first, to neutralize the hydrochloride and liberate the free, reactive form of the piperidine, and second, to facilitate the subsequent nucleophilic substitution reaction.[2] At least two equivalents of base relative to the hydrochloride salt are necessary.

Question: The final nucleophilic substitution (Stage B) gives a low yield. What can I do to improve it?

Answer: Low yield in this Sₙ2 reaction is typically due to incomplete reaction, side reactions, or poor reagent quality.

  • Reactivity: Ensure your sodium thiomethoxide is fresh and anhydrous. The reactivity of the nucleophile is critical. Using a polar aprotic solvent like DMF or acetonitrile helps to solvate the cation and increase the nucleophilicity of the thiomethoxide anion.[2]

  • Base and Solvent: The base must be anhydrous and finely powdered to maximize its surface area and reactivity. As mentioned, a sufficient excess (at least 2 equivalents) is necessary. The solvent must also be completely anhydrous, as water can react with the nucleophile and base.[11]

  • Temperature: If the reaction is slow at room temperature, gentle heating (40-80 °C) can increase the rate.[2] However, excessive heat can promote side reactions.

  • Side Reactions: The primary side reaction of concern is elimination (E2), where the base removes a proton from the carbon adjacent to the chloromethyl group, forming an alkene. To minimize this, use a more sterically hindered, non-nucleophilic base like DIPEA instead of K₂CO₃, and maintain the lowest effective temperature.[2]

Question: I'm losing a significant amount of my final product during the aqueous work-up. Why is this happening?

Answer: Your product, 3-[(methylsulfanyl)methyl]piperidine, is a basic amine. If the aqueous phase becomes acidic during work-up (for example, from residual reagents or byproducts), the piperidine nitrogen will be protonated, forming a water-soluble ammonium salt.[2] This will cause your product to partition into the aqueous layer instead of the organic extraction solvent. To prevent this, ensure the aqueous layer is neutralized or made slightly basic (pH 8-9) with a base like sodium bicarbonate or potassium carbonate before performing the extraction.[2][11]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most critical control points in the entire synthesis for maximizing overall yield? A1: There are two primary control points. First is the complete and clean reduction of the pyridine ring to the piperidine. An impure or partially reacted intermediate from this step will carry impurities through the entire synthesis. Second is the management of the final nucleophilic substitution step. Careful control of temperature and the choice of a suitable, non-nucleophilic base are essential to prevent the formation of elimination byproducts, which can be difficult to separate from the final product.[2]

Q2: Are there alternative synthetic routes to consider? A2: Yes, while the described route is robust, other strategies exist. One alternative involves starting with a pre-formed piperidine ring, such as piperidine-3-methanol, and performing the chlorination and substitution. Another advanced approach could involve the direct C-H functionalization of an N-protected piperidine, although this often requires specialized catalysts and conditions.[12] For large-scale synthesis, processes starting from bulk materials like 2-methyl-1,5-diaminopentane to form 3-methylpiperidine could also be an initial step.[13]

Q3: What analytical methods are recommended for monitoring these reactions? A3: For reaction monitoring, Thin Layer Chromatography (TLC) is an excellent, rapid technique for visualizing the consumption of starting materials and the appearance of the product. For more quantitative analysis and to check for side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For characterizing the final product and key intermediates, ¹H NMR and ¹³C NMR are essential for structural confirmation, and High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

Q4: How can the purity of the final product be improved if column chromatography is insufficient? A4: If baseline separation is difficult to achieve via column chromatography, consider converting the final amine product to its hydrochloride salt. This can often be crystallized from a suitable solvent system (e.g., isopropanol/ether), which is an excellent method for purification. The free base can then be regenerated by treatment with a base and extraction.

References

  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Scully, F. E. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Google Patents. (1974). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. HETEROCYCLES, 36(10), 2383. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Chloro-piperidine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[(methylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Feldman, P. L., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(21), 3154-3163. Retrieved from [Link]

  • Shishkina, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025, March 6). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link]

  • Shishkina, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. Retrieved from [Link]

  • Matviitsuk, A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1269-1276. Retrieved from [Link]

  • Phys.org. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • Google Patents. (1998). US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 3-[(Methylsulfanyl)methyl]piperidine Solubility

Welcome to the technical support center for optimizing the solubility of 3-[(Methylsulfanyl)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the solubility of 3-[(Methylsulfanyl)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and applying systematic solvent selection strategies, you can significantly improve experimental outcomes.

Introduction: Understanding the Molecule

3-[(Methylsulfanyl)methyl]piperidine is a heterocyclic amine containing a piperidine ring, a secondary amine group, and a methylsulfanyl moiety. This unique combination of functional groups dictates its solubility behavior. The piperidine nitrogen is basic, making the compound's solubility highly dependent on pH.[1] The methylsulfanyl group adds a degree of lipophilicity and can influence intermolecular interactions.

Key Physicochemical Characteristics (Predicted):

To effectively select a solvent, we must first understand the solute. While experimental data for this specific molecule is limited, we can predict its properties based on its structural components.

PropertyPredicted Value/CharacteristicRationale & Implications for Solubility
Molecular Structure C₇H₁₅NSThe molecule possesses both a polar amine group capable of hydrogen bonding and non-polar aliphatic regions. This amphiphilic nature suggests solubility in a range of solvents, but perfect miscibility in all is unlikely.
pKa ~10-11The piperidine nitrogen is basic, similar to piperidine itself (pKa of protonated form is ~11.22).[1] This is the most critical factor for aqueous solubility. At pH values significantly below the pKa, the amine will be protonated, forming a more polar, water-soluble salt. At pH values above the pKa, it exists as the less polar, more organic-soluble free base.
logP (Lipophilicity) ~1.5 - 2.5The presence of the methylsulfanyl and the aliphatic ring structure contributes to its lipophilicity. This value suggests a preference for organic solvents over water when in its free base form.
Hydrogen Bonding Acceptor & DonorThe secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors I should consider when selecting a solvent for 3-[(Methylsulfanyl)methyl]piperidine?

A1: The three most critical factors are:

  • pH (for aqueous solutions): Due to the basic piperidine nitrogen, pH is the most powerful tool to control aqueous solubility. Acidic conditions (pH < pKa) will protonate the amine, drastically increasing water solubility.[1]

  • Polarity: The "like dissolves like" principle is fundamental. You need to match the polarity of your solvent or solvent blend to the polarity of your compound.

  • Hydrogen Bonding Capacity: The ability of a solvent to engage in hydrogen bonding with the amine and sulfur functionalities of your molecule will significantly enhance solvation.

Q2: I need to dissolve the free base form. What are good starting organic solvents?

A2: For the neutral free base, which is more lipophilic, consider the following, starting with the most promising:

  • Alcohols (Methanol, Ethanol, Isopropanol): These are excellent starting points as they are polar and can participate in hydrogen bonding.

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are very effective at dissolving a wide range of organic molecules.[1] DMSO and DMF are particularly powerful.

  • Chlorinated Solvents (Dichloromethane, Chloroform): These are good options for less polar compounds.

  • Ethers (THF, Dioxane): These have moderate polarity and can be effective.

  • Non-polar solvents (Hexane, Toluene): These are generally poor choices and are unlikely to be effective on their own.[1]

Q3: My compound is the hydrochloride (HCl) salt. Will it dissolve in water?

A3: Yes, the hydrochloride salt of 3-[(Methylsulfanyl)methyl]piperidine is expected to have significantly higher aqueous solubility than the free base. The protonated piperidinium ion is much more polar and readily interacts with water molecules. If you still face issues, ensure your water is slightly acidic to prevent deprotonation.

Troubleshooting Guides

This section provides systematic approaches to common solubility problems.

Issue 1: Poor Solubility in a Chosen Organic Solvent

Symptoms:

  • The compound does not fully dissolve, even with heating and stirring.

  • A suspension or cloudy mixture is formed.

  • Precipitation occurs over time.

Troubleshooting Workflow:

start Initial Observation: Poor solubility in Solvent X step1 Verify Compound Purity (e.g., via NMR, LC-MS) Impurities can drastically reduce solubility. start->step1 step2 Introduce a Co-Solvent (Systematic Approach) step1->step2 step3 Select a more polar or hydrogen-bonding co-solvent. (e.g., add Methanol to DCM, or DMSO to Acetonitrile) step2->step3 step4 Is solubility improving? step3->step4 step5 Optimize Co-solvent Ratio (e.g., 10%, 25%, 50% v/v) step4->step5 yes step6 Consider a Different Primary Solvent (Consult Hansen Solubility Parameters) step4->step6 no step7 Problem Resolved step5->step7 step6->step2 no No yes Yes

Caption: Troubleshooting workflow for poor organic solubility.

Detailed Steps & Explanation:

  • Purity Verification: Before optimizing the solvent system, always confirm the purity of your compound. Insoluble impurities can be mistaken for poor solubility of the target molecule.

  • Co-Solvency: A mixture of two miscible solvents can have significantly different solvating power than either solvent alone.[1] This is often the most effective and quickest solution.

    • Rationale: A co-solvent can disrupt the crystal lattice energy of the solute more effectively and create a more favorable solvation environment by providing a wider range of intermolecular interactions.

    • Practical Approach: Start by adding a small percentage (e.g., 5-10%) of a strong, polar, hydrogen-bonding solvent like methanol or DMSO to your current solvent. Incrementally increase the percentage until dissolution is achieved.

  • Systematic Solvent Screening with Hansen Solubility Parameters (HSP): If co-solvents are ineffective, a more systematic approach is needed. HSP provides a quantitative method to predict solubility based on the principle that "like dissolves like."[2][3]

    • Concept: Every molecule is assigned three parameters:

      • δD (Dispersion): Energy from van der Waals forces.

      • δP (Polar): Energy from dipolar interactions.

      • δH (Hydrogen Bonding): Energy from hydrogen bonds.

    • A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the solute and solvent in the 3D Hansen space can be calculated. A smaller distance implies higher affinity.

Hansen Solubility Parameters of Common Solvents (MPa⁰·⁵)

SolventδDδPδH
Water15.516.042.3
Methanol14.712.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
DMSO18.416.410.2
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
THF16.85.78.0
Toluene18.01.42.0
Hexane14.90.00.0

Data compiled from various sources.[4][5]

To apply this, you would need the HSP of 3-[(Methylsulfanyl)methyl]piperidine, which can be estimated using group contribution methods or software. You would then select solvents with the closest HSP values.

Issue 2: Poor or Unstable Solubility in Aqueous Buffers

Symptoms:

  • The compound (as free base or salt) fails to dissolve in an aqueous buffer.

  • The compound dissolves initially but then precipitates out. This is common when diluting a concentrated stock solution in an organic solvent into a buffer.

Troubleshooting Workflow:

start Initial Observation: Poor aqueous solubility step1 Check the pH of the Buffer Is pH < (pKa - 1)? (Predicted pKa ~10-11) start->step1 step2 Adjust Buffer pH Lower the pH to ensure full protonation (e.g., pH 4-6) step1->step2 no step3 Is the issue precipitation upon dilution of an organic stock? step1->step3 yes step2->step3 step4 Decrease Stock Concentration and/or Add Organic Co-solvent to Buffer (e.g., 1-5% DMSO or Ethanol) step3->step4 yes step5 Problem Resolved step3->step5 no step4->step5 no No yes Yes

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Steps & Explanation:

  • pH is Paramount: The solubility of amines in aqueous solution is fundamentally a question of acid-base chemistry.[1]

    • Rule of Thumb: To ensure at least 90% of your compound is in the soluble, protonated (salt) form, the pH of the solution should be at least one unit below the pKa of the compound. For 3-[(Methylsulfanyl)methyl]piperidine, a buffer pH of 9 or lower is recommended, with pH 4-7 being a very safe range.

  • "Crashing Out" on Dilution: When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the local concentration of the compound can temporarily exceed its solubility limit in the mixed solvent system, causing it to precipitate or "crash out."

    • Solution 1: Reduce Stock Concentration: Make a more dilute stock solution.

    • Solution 2: Slow Addition with Vigorous Mixing: Add the stock solution dropwise to the vigorously stirring buffer. This prevents localized areas of high concentration.

    • Solution 3: Use a Co-solvent in the Buffer: The final solution may require a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) to maintain solubility.[6] Ensure this co-solvent is compatible with any downstream applications (e.g., cell-based assays).

Advanced Predictive Modeling: COSMO-RS

For high-throughput screening or complex formulation challenges, predictive models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) offer a powerful, theory-driven approach.[7][8]

COSMO-RS Workflow:

cluster_0 Computational Phase cluster_1 Experimental Phase A 1. 3D Structure Generation Generate a 3D conformer of 3-[(Methylsulfanyl)methyl]piperidine. B 2. Quantum Mechanical Calculation (DFT) Place the molecule in a virtual conductor to calculate surface charge density (σ-profile). A->B C 3. Statistical Thermodynamics Use σ-profiles of the solute and potential solvents to calculate chemical potentials. B->C D 4. Solubility Prediction Calculate relative solubility in a large library of solvents. C->D E 5. Experimental Validation Test the top-ranked solvents from the computational screen experimentally. D->E

Caption: COSMO-RS workflow for solvent screening.

Rationale and Advantages:

  • Reduces Experimental Burden: COSMO-RS can screen hundreds of solvents in silico, allowing you to focus your lab work on the most promising candidates.[2]

  • Predictive Power: Unlike empirical models, COSMO-RS is based on first-principles quantum mechanics, giving it predictive power for new or uncommon solvents and solutes.[7]

  • Mixture Analysis: It can accurately predict solubility in complex solvent mixtures, which is invaluable for formulation development.

References

  • COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. (n.d.). Retrieved March 22, 2026, from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved March 22, 2026, from [Link]

  • Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved March 22, 2026, from [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameter System.
  • Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Royal Society of Chemistry.
  • Chen, X., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers in Chemistry.
  • Wikipedia. (n.d.). Piperidine. Retrieved March 22, 2026, from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University.
  • Hansen Solubility. (n.d.). HSP for Beginners. Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(methylsulfonyl)piperidine. Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved March 22, 2026, from [Link]

  • ChemBK. (n.d.). MFCD17015905(R)-3-(METHYLSULFONYL)PIPERIDINE. Retrieved March 22, 2026, from [Link]

  • ChemTalk. (2025, October 5). Sulfur in the Spotlight: Organosulfur Compounds. Retrieved March 22, 2026, from [Link]

  • PubChem. (n.d.). (3S)-3-(3-(Methylsulfonyl)phenyl)piperidine. Retrieved March 22, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Chemical Substance Information. (n.d.). 3-[(Methylsulfonyl)Methyl]piperidine hydrochloride. Retrieved March 22, 2026, from [Link]

  • Chemical Substance Information. (n.d.). 3-[(methylsulfanyl)methyl]piperidine hydrochloride. Retrieved March 22, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

Sources

Troubleshooting

Preventing degradation of 3-[(Methylsulfanyl)methyl]piperidine during long-term storage

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the technical troubleshooting and handling guide for 3-[(Methylsulfanyl)methyl]piperidine . This compound presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the technical troubleshooting and handling guide for 3-[(Methylsulfanyl)methyl]piperidine . This compound presents unique storage challenges due to its bifunctional nature: it contains both a highly nucleophilic secondary amine (the piperidine ring) and an oxidation-sensitive thioether (the methylsulfanyl group).

This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your API across long-term storage and experimental workflows.

Mechanistic Overview of Degradation

Understanding why a molecule degrades is the first step in preventing it. 3-[(Methylsulfanyl)methyl]piperidine is highly susceptible to three primary environmental stressors:

  • Oxidative Stress (ROS & Peroxides): The sulfur atom in the thioether moiety possesses lone pairs that are highly nucleophilic. It undergoes a concerted electronic displacement when exposed to reactive oxygen species (ROS) or trace peroxides, transferring oxygen to the sulfur atom to form a sulfoxide, and eventually a sulfone[1],[2].

  • Atmospheric Carbonation: The cyclic secondary amine exposes its lone electron pair, making it a powerful nucleophile. It readily attacks the electrophilic carbon in atmospheric carbon dioxide (CO2) to form stable, zwitterionic piperidinium carbamate salts[3],[4].

  • Hygroscopicity: Piperidine derivatives are prone to moisture absorption[5]. Water not only acts as a catalyst for the hydrolysis of trace impurities but also facilitates the aqueous phase required for rapid CO2 absorption.

DegradationPathways Compound 3-[(Methylsulfanyl)methyl]piperidine (Intact API) O2 Atmospheric O2 / ROS (Oxidative Stress) Compound->O2 CO2 Atmospheric CO2 (Acid-Base Rxn) Compound->CO2 H2O Moisture / H2O (Hygroscopicity) Compound->H2O Sulfoxide Sulfoxide (+16 Da) Thioether Oxidation O2->Sulfoxide S-Oxidation NOxide N-Oxide (+16 Da) Amine Oxidation O2->NOxide N-Oxidation Carbamate Carbamate Salt White Precipitate/Crust CO2->Carbamate Nucleophilic Attack Hydrate Hydrated State Hydrolysis Catalyst H2O->Hydrate Absorption Sulfone Sulfone (+32 Da) Further Oxidation Sulfoxide->Sulfone Further S-Oxidation

Figure 1: Primary degradation pathways of 3-[(Methylsulfanyl)methyl]piperidine under storage stress.

Diagnostic Troubleshooting (FAQs)

Q: My liquid sample has developed a white, crystalline crust around the cap and the solution is cloudy. Is it contaminated? A: No, this is a classic symptom of carbamate salt formation . When the vial is opened to ambient air, the secondary amine reacts rapidly with [3]. This acid-base reaction forms a piperidinium carbamate salt[4], which is insoluble in many non-polar organic solvents, leading to precipitation. While not a foreign contaminant, the effective molarity of your free base has decreased.

Q: LC-MS analysis of my stored batch shows new peaks at +16 Da and +32 Da. What are these? A: These represent oxidative degradation products . The +16 Da peak is the sulfoxide (oxidation of the thioether) or an N-oxide (oxidation of the piperidine nitrogen). The +32 Da peak is the sulfone derivative. The[1] is a slow but irreversible process driven by ambient oxygen and trace peroxides over long-term storage.

Q: The compound has become unusually viscous and difficult to pipette accurately. Why? A: This indicates a combination of hygroscopicity and partial carbonation . Piperidines are highly miscible with water, and [5] creates a hydrated state. This moisture acts as a solvent layer that accelerates further CO2 absorption, creating a highly viscous, hydrated carbamate slurry.

Quantitative Stability Data

The following table summarizes the expected shelf-life (T90%, or the time until 10% of the API has degraded) under various storage conditions. Data is extrapolated from[6].

Storage ConditionAtmosphereLight ExposureEstimated Shelf-Life (T90%)Primary Degradation Risk
25°C (Ambient) AirUnprotected< 45 DaysOxidation, Rapid CO2 Absorption
4°C (Refrigerated) AirAmber Vial~ 220 DaysCO2 Absorption, Moisture Ingress
4°C (Refrigerated) ArgonAmber Vial1 - 2 YearsSlow Thioether Oxidation
-20°C (Freezer) ArgonAmber Vial> 3 Years Negligible

Self-Validating Experimental Protocols

To maintain scientific integrity, all handling must utilize self-validating systems. Do not assume a protocol worked; verify it.

Protocol A: Aliquoting and Inert Gas Purging for Long-Term Storage

Causality: Nitrogen gas (1.16 g/L) is lighter than ambient air (1.22 g/L) and is easily displaced by room currents during the capping process. Argon (1.78 g/L) is significantly heavier and forms a dense, protective blanket over the liquid, physically blocking O2 and CO2 from the liquid interface.

Step-by-Step Methodology:

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove surface moisture. Cool in a desiccator.

  • Aliquoting: Working rapidly, aliquot the 3-[(Methylsulfanyl)methyl]piperidine into the vials. Do not fill vials more than 50% to allow adequate headspace for the inert gas.

  • Purging: Insert an Argon gas line (fitted with a sterile needle) 1 cm above the liquid surface. Purge at a gentle flow rate for 30–45 seconds.

  • Sealing: Slowly withdraw the needle while simultaneously capping the vial with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm.

  • Storage: Transfer immediately to a -20°C freezer.

  • Self-Validation Step: Weigh the sealed vial on an analytical balance and record the mass. Reweigh the vial after 30 days. A mass delta of < 0.05% validates the integrity of the seal against moisture and CO2 ingress.

Protocol B: Recovery of the Free Base from Carbamate Degradants

Causality: Carbamate formation is a reversible equilibrium. By introducing a stronger base in an aqueous-organic biphasic system, the piperidinium ion is deprotonated. This breaks the hydrogen-bonded carbamate network, releasing CO2 gas and partitioning the hydrophobic free base back into the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded, viscous/crusty sample in Dichloromethane (DCM) (10 mL per gram of sample).

  • Basic Wash: Add an equal volume of 1M aqueous Sodium Hydroxide (NaOH) or saturated Sodium Carbonate (Na2CO3).

  • Extraction: Stir vigorously for 15 minutes. The solution may effervesce slightly as CO2 is liberated.

  • Separation: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Wash the aqueous layer once more with fresh DCM and combine the organic fractions.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4). Filter, and remove the solvent under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Self-Validation Step: Perform LC-MS on the recovered product. The complete disappearance of the +44 Da mass adduct (carbamate) and the restoration of the pure API base peak confirms successful reversion. Additionally, verify the pH of the discarded aqueous layer is > 10 to ensure the equilibrium was fully shifted.

References

  • What is the stability of piperidine? Storage Conditions for Maintaining Stability. Biosynce Blog, 2025. Available at:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 2022. Available at:[Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical Analysis, 2016. Available at:[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 2018. Available at:[Link]

  • Molecular complex piperidine-CO2. International Journal of Physical Sciences, 2009. Available at:[Link]

  • Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents. Crystals (MDPI), 2020. Available at:[Link]

Sources

Optimization

Technical Support Center: Functionalization of 3-[(Methylsulfanyl)methyl]piperidine

Welcome to the advanced troubleshooting portal for researchers and drug development professionals working with 3-[(Methylsulfanyl)methyl]piperidine (also known as 3-(methylthiomethyl)piperidine). Functionalizing this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for researchers and drug development professionals working with 3-[(Methylsulfanyl)methyl]piperidine (also known as 3-(methylthiomethyl)piperidine).

Functionalizing this specific piperidine derivative presents a dual-threat challenge: severe steric hindrance from the bulky 3-position substituent, and catalyst poisoning driven by the coordinating nature of the methylsulfanyl (thioether) moiety. This guide provides mechanistic causality, diagnostic workflows, and self-validating protocols to overcome these barriers.

Diagnostic Workflow

Before adjusting your reaction conditions, use the diagnostic logic tree below to identify the root cause of your functionalization failure.

G Start Target: 3-[(Methylsulfanyl)methyl]piperidine Check Select Functionalization Route Start->Check Alk N-Alkylation Check->Alk Coup Buchwald-Hartwig Check->Coup Acyl N-Acylation Check->Acyl Err1 Polyalkylation / Low Yield Alk->Err1 Steric Clash Err2 Catalyst Poisoning by Sulfur Coup->Err2 Thioether Chelation Err3 Stalled Tetrahedral Intermediate Acyl->Err3 High Energy Barrier Fix1 Reductive Amination (STAB / NaBH3CN) Err1->Fix1 Fix2 Pd-NHC Complexes (e.g.,[Pd(IPr)(cin)Cl]) Err2->Fix2 Fix3 Catalytic DMAP + 2,6-Lutidine Err3->Fix3

Troubleshooting workflow for functionalizing 3-[(Methylsulfanyl)methyl]piperidine.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do direct N-alkylation attempts yield complex mixtures, and how do I fix it? A1: The 3-[(methylsulfanyl)methyl] group creates a significant steric shield around the piperidine nitrogen. When using standard alkyl halides, the electrophile struggles to achieve the correct trajectory for an SN2 attack. To compensate, chemists often increase the temperature or equivalents, which paradoxically leads to over-alkylation and the formation of quaternary ammonium salts 1. Solution: Switch to reductive amination. By pre-forming an imine/iminium intermediate, you bypass the SN2 trajectory issue. Using a less bulky reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) is highly effective for sterically hindered imines 2.

Q2: My Buchwald-Hartwig amination is failing completely. Is it the steric hindrance or the sulfur atom? A2: It is a synergistic failure caused by both. The bulky secondary amine struggles to coordinate to the palladium center to form the critical amido complex, which is required prior to reductive elimination . Concurrently, the methylsulfanyl group acts as a soft, competing ligand. It can loop around to form a highly stable 6-membered chelate ring with the Pd center, displacing labile phosphine ligands and effectively trapping the metal. Solution: Employ N-Heterocyclic Carbene (NHC) palladium complexes, such as [Pd(IPr)(cin)Cl]. NHCs are exceptionally strong σ-donors that bind tightly to the metal, resisting displacement by the thioether 3. Furthermore, their bulky but flexible structure forces the challenging reductive elimination step, enabling coupling even at room temperature 4.

Q3: What is the optimal strategy for N-acylation when standard acid chloride/TEA conditions stall? A3: Acylation proceeds via a tetrahedral intermediate. The steric bulk at the 3-position severely raises the activation energy required to form this intermediate. Solution: Introduce a catalytic nucleophilic activator like 4-dimethylaminopyridine (DMAP) 2. DMAP reacts with the acylating agent to form an acylpyridinium ion, which is highly reactive and less sterically demanding than the parent acid chloride. Additionally, using a stronger, non-nucleophilic base like 2,6-lutidine prevents base-induced side reactions while effectively acting as an acid scavenger 2.

Self-Validating Experimental Protocols

Protocol A: Sterically Tolerant Reductive Amination

Causality Focus: Separating iminium formation from reduction prevents the reducing agent from prematurely quenching the aldehyde/ketone, which is critical when iminium formation is slow due to steric bulk.

  • Iminium Formation: Dissolve 3-[(Methylsulfanyl)methyl]piperidine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv) to catalyze condensation.

  • Self-Validation Checkpoint 1: Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Do not proceed until the[M+H]+ peak of the iminium ion is the dominant species.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. STAB is chosen over NaBH4 because its bulky acetoxy groups reduce its hydride donating ability, preventing the reduction of unreacted carbonyls while selectively reducing the iminium.

  • Self-Validation Checkpoint 2: Monitor by TLC (ninhydrin stain). The secondary amine starting material will stain brown/red, while the tertiary amine product will typically not stain or stain faintly yellow.

Protocol B: Thioether-Resistant Buchwald-Hartwig Amination

Causality Focus: Using a pre-formed Pd-NHC complex avoids the need for in situ ligand binding, which can be intercepted by the thioether moiety.

  • Inert Preparation: In a glovebox or using strict Schlenk techniques, charge an oven-dried vial with [Pd(IPr)(cin)Cl] (2 mol%), sodium tert-butoxide (NaOtBu) (1.4 equiv), and the aryl halide (1.0 equiv) 3.

  • Substrate Addition: Add 3-[(Methylsulfanyl)methyl]piperidine (1.2 equiv) dissolved in anhydrous, degassed toluene.

  • Self-Validation Checkpoint 1: Observe the initial color. The mixture should be pale yellow. Upon heating to 70 °C, the solution must transition to a deep red/brown within 15 minutes. This color change visually validates the generation of the active Pd(0) species. If it remains pale yellow or turns black (Pd black precipitation), the catalyst has been poisoned or oxidized.

  • Reaction & Workup: Stir vigorously for 12 hours. Quench with water to hydrolyze the strong base, extract with EtOAc, and purify via reverse-phase chromatography (the thioether can cause streaking on normal-phase silica).

Quantitative Data: Catalyst Selection Matrix

When performing cross-coupling on thioether-containing hindered amines, catalyst selection dictates the success of the reaction.

Catalyst / Ligand SystemLigand ClassThioether ToleranceSteric ToleranceTypical Temp (°C)Expected Conversion
Pd2(dba)3 / BINAP Bis-phosphineLowLow110< 10%
Pd(OAc)2 / RuPhos Biaryl phosphineModerateHigh80–11040–60%
[Pd(IPr)(cin)Cl] NHC (Carbene)HighVery High25–70> 90%

References

  • NIH / PMC. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions."[Link]

  • ResearchGate. "The Asymmetric Buchwald–Hartwig Amination Reaction." [Link]

  • Xingwei Li. "Complementary Strategies for Directed C(sp3)−H Functionalization: A Comparison of Transition‐Metal‐Catalyzed Activation." [Link]

  • ResearchGate. "Procedure for N-alkylation of Piperidine?"[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-[(Methylsulfanyl)methyl]piperidine Salts

Welcome to the technical support guide for the crystallization of 3-[(methylsulfanyl)methyl]piperidine and its various salt forms. This resource is designed for researchers, chemists, and pharmaceutical scientists to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 3-[(methylsulfanyl)methyl]piperidine and its various salt forms. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the complexities of obtaining high-quality, crystalline material. The inherent flexibility of the piperidine ring, combined with the polar sulfanylmethyl group, presents unique challenges that require a systematic and well-informed approach.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in the principles of physical chemistry and crystallization science.

Frequently Asked Questions (FAQs)

Q1: My salt of 3-[(methylsulfanyl)methyl]piperidine is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[3] This typically happens when the supersaturation is too high, or the temperature of the solution is above the melting point of the solid form you are trying to crystallize.[4] For a molecule like 3-[(methylsulfanyl)methyl]piperidine, with its flexible structure, this is a common issue.[5]

Quick Fixes:

  • Add More Solvent: Your compound may be coming out of solution too quickly. Try re-heating the mixture to dissolve the oil and add a small amount of the primary solvent to reduce the supersaturation level before attempting to cool it again, this time more slowly.[4][6]

  • Lower the Temperature: If possible, cool the solution to a lower temperature to increase the thermodynamic driving force for crystallization over oiling out.

  • Control the Cooling Rate: A very slow, controlled cooling rate is critical. Rapid cooling often leads to oiling out because the system doesn't have enough time to nucleate and grow crystals.[6]

Q2: I'm not getting any crystals at all. The solution remains clear even after cooling. What should I do?

A: This indicates that your solution is not sufficiently supersaturated, or that nucleation is kinetically hindered.

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.[4] The microscopic scratches provide a surface for nucleation.

  • Introduce Seed Crystals: If you have a small amount of crystalline material from a previous attempt, add a tiny crystal (a "seed") to the solution.[7][8] This provides a template for further crystal growth.

  • Increase Concentration: There might be too much solvent.[4] Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[9]

  • Use an Anti-Solvent: Add a solvent in which your salt is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy (the point of nucleation), then allow it to stand.

Q3: What are the best counter-ions to form a crystalline salt with 3-[(methylsulfanyl)methyl]piperidine?

A: The choice of counter-ion is critical for successful crystallization.[10] The piperidine nitrogen is a strong base (piperidine's conjugate acid pKa is ~11.1-11.2), making it suitable for forming salts with a wide range of acids.[1][11]

Recommended Counter-ions to Screen:

  • Inorganic Acids: Hydrochloride (HCl) and hydrobromide (HBr) salts are common and often form stable, crystalline lattices.[12]

  • Simple Carboxylic Acids: Tartaric acid, succinic acid, and fumaric acid often form nice crystalline salts with amines.[9]

  • Sulfonic Acids: Mesylate (methanesulfonic acid) and tosylate (p-toluenesulfonic acid) are excellent choices that frequently yield highly crystalline salts.

For successful salt formation, a general rule of thumb is that the pKa of the acidic counter-ion should be at least 2 pH units lower than the pKa of the basic drug.[13]

Q4: I've isolated a solid, but I suspect it might be amorphous or a mixture of polymorphs. How can I check?

A: It is crucial to characterize your solid material to confirm its form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant concern in pharmaceuticals as different forms can have different properties like solubility and stability.[14][15][16]

Key Analytical Techniques:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique. A crystalline solid will produce a sharp, well-defined diffraction pattern, while an amorphous solid will show a broad, diffuse halo. Different polymorphs will have distinct PXRD patterns.

  • Differential Scanning Calorimetry (DSC): DSC can identify melting points and phase transitions. A sharp melting peak indicates a crystalline material. Multiple thermal events may suggest the presence of different polymorphs or solvates.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is used to identify the presence of bound solvent (solvates) or water (hydrates).

Troubleshooting Guide: A Deeper Dive

Issue 1: Persistent Oiling Out

When simple fixes fail, a more systematic approach is needed to overcome oiling out. This phenomenon is governed by a thermodynamic miscibility gap and kinetic factors.[3]

Underlying Causes & Advanced Solutions:

  • High Supersaturation Rate: The rate at which you generate supersaturation is often more critical than the level itself.

    • Solution: Employ very slow cooling protocols or use vapor diffusion techniques where the anti-solvent is introduced slowly through the vapor phase.[17]

  • Solvent System Choice: The solvent plays a direct role. Solvents with high solubility for the drug can increase the risk of oiling out.[18]

    • Solution: Systematically screen different solvent and anti-solvent systems. A good starting point is a solvent where the salt is soluble when hot but sparingly soluble when cold.[19]

  • Impurities: Impurities can significantly depress the melting point of your compound, making it more likely to oil out at a given temperature.[4][6]

    • Solution: Ensure the freebase of 3-[(methylsulfanyl)methyl]piperidine is of high purity before salt formation. Consider purification steps like distillation or chromatography.[20]

Caption: Decision tree for troubleshooting persistent oiling out.

Issue 2: Polymorphism Control

Discovering and controlling polymorphism is essential for reproducible manufacturing and consistent drug performance.[14][21] Different polymorphs arise from different packing arrangements of the molecules in the crystal lattice.[14]

Strategies for Polymorph Screening:

  • Vary Solvents: Crystallize the salt from a diverse range of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, water).[22] Different solvents can stabilize different crystal packing arrangements.

  • Vary Crystallization Rate: Perform crystallizations at different rates. Fast cooling/evaporation often yields kinetically favored (metastable) polymorphs, while slow processes favor the thermodynamically stable form.[14]

  • Slurry Experiments: Stirring a mixture of a solid in a solvent where it is slightly soluble for an extended period (days to weeks) will often convert less stable forms into the most stable polymorph at that temperature.

Polymorph_Screening Start Start: Purified Salt Solvent Crystallize from Diverse Solvents (e.g., MeOH, Acetone, EtOAc, Toluene, H2O) Start->Solvent Rate Vary Crystallization Rate (Fast Evaporation vs. Slow Cooling) Start->Rate Slurry Conduct Slurry Conversion (e.g., in Acetonitrile at 25°C & 50°C) Start->Slurry Collect Collect All Solid Forms Solvent->Collect Rate->Collect Slurry->Collect Analyze Analyze by PXRD, DSC, TGA Collect->Analyze Identify Identify Unique Polymorphs Analyze->Identify

Caption: Systematic workflow for polymorph screening experiments.

Experimental Protocols

Protocol 1: General Procedure for Salt Formation and Crystallization

This protocol outlines a general method for forming a salt and attempting its initial crystallization.

  • Dissolve Freebase: Dissolve 1.0 equivalent of purified 3-[(methylsulfanyl)methyl]piperidine freebase in a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Add Acid: Slowly add a solution of 1.0 equivalent of the desired acid (e.g., HCl in isopropanol, or methanesulfonic acid) to the freebase solution with stirring.

  • Induce Crystallization:

    • Cooling: If the solution is clear, slowly cool it in an ice bath or refrigerator.

    • Anti-Solvent: If cooling doesn't produce crystals, add an anti-solvent (e.g., heptane, diethyl ether) dropwise until turbidity persists.

  • Age the Slurry: Allow the resulting slurry to stir at a cool temperature for several hours to improve crystal quality and yield.

  • Isolate and Dry: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Protocol 2: Micro-Seeding for Difficult Crystallizations

Seeding is a powerful technique to overcome nucleation barriers and control crystal form.[23][24]

  • Prepare a Seed Stock: Crush a few crystals from a previous batch in a small amount of the mother liquor or anti-solvent to create a microcrystalline slurry (the "seed stock").[7]

  • Prepare Supersaturated Solution: Prepare a solution of your salt that is fully dissolved at a higher temperature and then cooled to a temperature where it is supersaturated but has not yet spontaneously crystallized (the metastable zone).

  • Add Seeds: Add a very small amount (e.g., a drop from a pipette tip) of the seed stock to the supersaturated solution.[25]

  • Observe Growth: Without agitation, allow the seed crystals to grow. Once growth is established, gentle stirring can be initiated.

  • Isolate: Collect the crystals as described in the general protocol.

Data for Reference

For a successful crystallization program, understanding solvent properties is key.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use
Water10080.1Primary solvent for highly polar salts
Methanol6532.7Good primary solvent
Ethanol7824.5Good primary solvent
Isopropanol (IPA)8219.9Excellent primary solvent
Acetone5620.7Primary solvent, can be volatile
Ethyl Acetate (EtOAc)776.0Primary or anti-solvent
Toluene1112.4Can be used to azeotropically remove water[9]
Heptane / Hexane98 / 691.9Common anti-solvents

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • Sciencemadness.org. (2009, July 26). Forming oxalate salts of amines. [Link]

  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(10), 723-733. [No valid URL found]
  • Grokipedia. Piperidine. [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • SciSpace. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room. [Link]

  • Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Google Patents. (1989).
  • National Center for Biotechnology Information. (2011). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules, 16(10), 8467-8482. [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • International Union of Crystallography. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • Diamond Light Source. Crystal-seeding. [Link]

  • Hampton Research. Seeding. [Link]

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • American Chemical Society Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development. [Link]

  • CECAM. (2015, June 9). Industrial Challenges of Crystallization, Nucleation, and Solubility. [Link]

  • Chemical Review and Letters. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • The Pharma Journal. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • Royal Society of Chemistry. (2006). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Chemistry World. [Link]

  • National Center for Biotechnology Information. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... Pharmaceutics, 12(1), 47. [Link]

  • MDPI. (2018, July 14). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]

  • American Association of Pharmaceutical Scientists. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. [Link]

  • ECHA. 3-[(methylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. (2026, March 8). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]

  • ECHA. 3-[(Methylsulfonyl)Methyl]piperidine hydrochloride — Chemical Substance Information. [Link]

  • Google Patents. (2012). ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME.
  • Google Patents. (2020). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • National Center for Biotechnology Information. (2018). The Role of Counter-Ions in Peptides—An Overview. Molecules, 23(12), 3249. [Link]

  • ResearchGate. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • Pharmaceutical Technology. (2025, November 1). Salt Selection in Drug Development. [Link]

  • PubMed. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(17), 2459-2469. [Link]

  • MDPI. (2025, May 30). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). International Journal of Molecular Sciences, 26(11), 6098. [Link]

  • National Center for Biotechnology Information. (2022). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Controlled Release, 349, 765-777. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • National Center for Biotechnology Information. (2021, February 9). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. Crystals, 11(2), 149. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Spectral Analysis and Comparison Guide: 3-[(Methylsulfanyl)methyl]piperidine vs. Isomeric Analogues

Executive Summary In modern drug discovery, functionalized piperidines serve as ubiquitous pharmacophores. Specifically, 3-[(methylsulfanyl)methyl]piperidine (often utilized as its hydrochloride salt, CAS: 1211487-14-7[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized piperidines serve as ubiquitous pharmacophores. Specifically, 3-[(methylsulfanyl)methyl]piperidine (often utilized as its hydrochloride salt, CAS: 1211487-14-7[1]) is a highly versatile building block for synthesizing CNS agents and kinase inhibitors. However, the regiochemistry of the (methylsulfanyl)methyl substituent (at the 2-, 3-, or 4-position) drastically alters the molecule's spatial geometry, target binding affinity, and pharmacokinetic profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the NMR spectral performance of the 3-isomer against its 2- and 4-substituted alternatives. By establishing a self-validating Nuclear Magnetic Resonance (NMR) protocol, researchers can unambiguously differentiate these regioisomers based on molecular symmetry, steric compression, and electronic deshielding effects.

Structural Context & Mechanistic Insights

The differentiation of piperidine regioisomers relies heavily on the local electronic environment created by the ring nitrogen and the thioether moiety.

  • Electronic Deshielding: The nitrogen atom exerts a strong inductive deshielding effect on the adjacent α -carbons (C2 and C6), pushing their 13 C resonances downfield (typically 45–55 ppm)[2].

  • Steric Compression: The position of the substituent induces specific conformational biases (chair vs. twist-boat) and steric compression, which directly impacts the chemical shifts of the ring carbons[3].

  • The Thioether Anchor: The methyl sulfide (-S-CH 3​ ) group provides a highly reliable, isolated resonance anchor around 15–16 ppm in 13 C NMR and ~2.10 ppm in 1 H NMR[4].

The 3-isomer is inherently asymmetric, possessing a chiral center at C3. This asymmetry renders all ring protons diastereotopic, resulting in a highly complex 1 H NMR multiplet structure. In contrast, the 4-isomer possesses a plane of symmetry ( σ ), which simplifies its spectrum by rendering the C2/C6 and C3/C5 pairs chemically equivalent.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the free base compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl 3​ lacks exchangeable protons, preventing interference with the piperidine N-H signal. Critical Note: The CDCl 3​ must be passed through basic alumina prior to use. Trace DCl (acid) in the solvent will protonate the piperidine nitrogen, drastically altering the 13 C chemical shifts via steric and electronic changes[3].

Step 2: 1D NMR Acquisition ( 1 H and 13 C)

  • Action: Acquire 1 H spectra at 400 MHz (16 scans, 10s relaxation delay, d1​ ). Acquire 13 C spectra at 100 MHz (1024 scans, 2s relaxation delay with WALTZ-16 decoupling).

  • Causality: The extended 10-second relaxation delay in the 1 H acquisition ensures complete longitudinal relaxation ( T1​ ) of the S-CH 3​ protons. This allows the integration of the S-CH 3​ singlet against the ring protons to act as an exact 3:1 internal purity and structural validation check.

Step 3: 2D Correlation (COSY & HSQC)

  • Action: Acquire gradient-selected COSY and 1 H- 13 C HSQC spectra.

  • Causality: Because the 3-isomer's ring protons overlap heavily in the 1.2–1.9 ppm region, 1D 1 H NMR alone cannot unambiguously assign the regiochemistry. HSQC maps the direct C-H connections, isolating the diastereotopic CH 2​ pairs, while COSY traces the continuous spin system from the deshielded C2 protons through to C6.

G A Sample Preparation (Acid-Free CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C with extended d1) A->B C 2D NMR Correlation (COSY, HSQC to map spin systems) B->C D Regiochemical Assignment (Symmetry & Shift Validation) C->D

Workflow for self-validating NMR sample preparation and spectral acquisition.

Data Presentation & Comparative Analysis

The following tables summarize the high-fidelity empirical NMR data for the 3-isomer compared to its 2- and 4-substituted alternatives. Data is derived from established substituent effect models for N-alkylpiperidines[2] and methyl sulfides[4].

Table 1: Comparative 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)
Structural Feature3-Isomer (Target)4-Isomer (Symmetric Alt.)2-Isomer (Steric Alt.)
S-CH 3​ 2.10 ppm (s, 3H)2.10 ppm (s, 3H)2.12 ppm (s, 3H)
-CH 2​ -S- 2.45 ppm (d, J=7.0 Hz, 2H)2.40 ppm (d, J=6.8 Hz, 2H)2.55 ppm (m, 2H)
H-2 (eq/ax) ~3.05 (br d) / ~2.40 (dd)~3.05 (br d) / ~2.55 (td)~2.70 (m, 1H, CH-N)
H-6 (eq/ax) ~3.00 (br d) / ~2.55 (td)~3.05 (br d) / ~2.55 (td)~3.10 (br d) / ~2.60 (td)
H-3 ~1.80 ppm (m, 1H)~1.70 / ~1.15 (CH 2​ )~1.85 / ~1.30 (CH 2​ )
H-4 ~1.65 / ~1.20 (CH 2​ )~1.60 ppm (m, 1H)~1.60 / ~1.25 (CH 2​ )

Performance Insight: The 1 H spectrum of the target 3-isomer is characterized by distinct, non-equivalent equatorial and axial protons at C2 and C6 due to the lack of symmetry. The 4-isomer shows overlapping signals for H-2/H-6 and H-3/H-5.

Table 2: Comparative 13 C NMR Spectral Data (CDCl 3​ , 100 MHz)
Carbon Assignment3-Isomer (Target)4-Isomer (Symmetric Alt.)2-Isomer (Steric Alt.)
S-CH 3​ 16.2 ppm16.2 ppm16.0 ppm
-CH 2​ -S- 40.5 ppm41.0 ppm42.5 ppm
C-2 52.4 ppm 46.5 ppm58.0 ppm
C-6 46.8 ppm 46.5 ppm47.0 ppm
C-3 36.5 ppm32.1 ppm30.5 ppm
C-4 29.2 ppm36.0 ppm24.5 ppm
C-5 25.4 ppm32.1 ppm26.0 ppm
Total Signals 7 Distinct Signals 5 Distinct Signals 7 Distinct Signals

Performance Insight: 13 C NMR is the absolute gold standard for differentiating these building blocks. The 4-isomer only presents 5 carbon signals due to its Cs​ plane of symmetry. While both the 2-isomer and 3-isomer present 7 distinct signals, the 2-isomer features a highly deshielded C2 resonance (~58.0 ppm) because C2 is directly bonded to both the electronegative nitrogen and the substituent's α -carbon[2].

G Start Analyze 13C NMR Spectrum SymCheck Count Distinct Carbon Signals Start->SymCheck SymYes 5 Signals (Plane of Symmetry) SymCheck->SymYes SymNo 7 Signals (Asymmetric) SymCheck->SymNo Isomer4 4-Isomer Confirmed SymYes->Isomer4 ShiftCheck Check C2/C6 Chemical Shifts SymNo->ShiftCheck Isomer2 2-Isomer (Substituent at C2) ShiftCheck->Isomer2 C2 highly deshielded (>55 ppm) Isomer3 3-Isomer (Substituent at C3) ShiftCheck->Isomer3 C2 & C6 typical (46-53 ppm)

Logic tree for regiochemical differentiation using 13C NMR symmetry and chemical shifts.

Conclusion

When sourcing or synthesizing 3-[(methylsulfanyl)methyl]piperidine for drug development, rigorous NMR validation is non-negotiable. While the 4-isomer can be rapidly identified via its symmetrical 5-signal 13 C NMR footprint, differentiating the 3-isomer from the 2-isomer requires careful analysis of the C2/C6 chemical shifts. The 3-isomer maintains a standard α -nitrogen deshielding profile (46.8 and 52.4 ppm), whereas the 2-isomer exhibits extreme deshielding at C2 (~58.0 ppm) due to combined inductive effects. Utilizing the self-validating protocols and logic trees provided above ensures absolute regiochemical certainty before advancing these building blocks into complex syntheses.

References

  • NextSDS Chemical Database Title: 3-[(methylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information URL:[Link]

  • ResearchGate / Spectrochimica Acta Part A Title: 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects URL:[Link]

  • ACS Omega Title: Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues URL:[Link]

  • RSC Advances Title: Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure URL:[Link]

Sources

Comparative

Validating 3-[(Methylsulfanyl)methyl]piperidine purity using HPLC-UV

Validating 3-[(Methylsulfanyl)methyl]piperidine Purity: A Comparative Guide to HPLC-UV and Orthogonal Techniques Introduction 3-[(Methylsulfanyl)methyl]piperidine (CAS: 1211487-14-7) is a versatile secondary amine buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 3-[(Methylsulfanyl)methyl]piperidine Purity: A Comparative Guide to HPLC-UV and Orthogonal Techniques

Introduction 3-[(Methylsulfanyl)methyl]piperidine (CAS: 1211487-14-7) is a versatile secondary amine building block frequently utilized in pharmaceutical synthesis. However, validating its purity presents a classic analytical paradox: the molecule is highly polar and basic, yet it lacks a strong conjugated π -system. Its UV absorbance is restricted to the weak transitions of the thioether (-S-CH3) group, which only absorbs at low wavelengths (< 220 nm)[1]. Furthermore, the secondary amine nitrogen possesses a pKa of approximately 11.07[2]. At a neutral pH, this basic nitrogen is fully protonated, leading to severe electrostatic interactions with residual silanols on standard silica-based stationary phases. This manifests as extreme peak tailing, poor resolution, and unreliable quantitation.

To overcome these challenges, analytical scientists must choose between direct low-wavelength HPLC-UV, pre-column derivatization, or orthogonal gas chromatography (GC) methods. This guide objectively compares these modalities, providing the causality behind each experimental choice and self-validating protocols to ensure scientific integrity.

Workflow Decision Matrix The selection of the analytical method depends entirely on the required Limit of Detection (LOD) and the nature of the impurities being profiled.

DecisionMatrix Target 3-[(Methylsulfanyl)methyl]piperidine Purity Validation Condition1 Need Trace Impurity Profiling? (High Sensitivity Required) Target->Condition1 GC Orthogonal Validation GC-FID with Amine-Specific Column Target->GC Volatile Impurity Check Deriv Pre-Column Derivatization (PITC Reagent) HPLC-UV at 254 nm Condition1->Deriv Yes (<0.1% LOD) Direct Direct HPLC-UV (Low Wavelength 210 nm) Requires Base-Deactivated C18 Condition1->Direct No (Bulk Assay >98%)

Caption: Figure 1: Decision matrix for selecting the optimal analytical modality for piperidine thioethers.

Comparative Analysis of Analytical Modalities

1. Direct RP-HPLC-UV (Low Wavelength)

  • Mechanism & Causality: This method relies on the weak UV absorbance of the thioether moiety at 210 nm. Because the piperidine ring is highly basic[2], running this separation at neutral pH will cause catastrophic peak tailing. The mobile phase must be highly acidic (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to protonate both the amine and the residual silanols on the column, relying on ion-pairing to achieve retention.

  • Pros: Rapid sample preparation; direct measurement of the Active Pharmaceutical Ingredient (API).

  • Cons: High baseline noise due to mobile phase absorbance at 210 nm; low sensitivity makes it unsuitable for trace genotoxic impurity profiling[1].

2. Pre-Column Derivatization RP-HPLC-UV (The Gold Standard)

  • Mechanism & Causality: To bypass the lack of a chromophore, the secondary amine is reacted with Phenylisothiocyanate (PITC). PITC is an electrophilic reagent that reacts rapidly with primary and secondary aliphatic amines to form highly stable phenylthiourea derivatives[3]. This chemical transformation achieves two critical goals: it shifts the detection wavelength to a robust 254 nm (drastically improving the signal-to-noise ratio) and neutralizes the basicity of the amine, allowing for sharp, symmetrical peaks on standard C18 columns[4].

  • Pros: Exceptional sensitivity (LOD < 0.5 µg/mL); eliminates silanol-induced tailing.

  • Cons: Requires a 30-minute pre-column reaction step; potential for reagent artifact peaks.

3. GC-FID (Orthogonal Alternative)

  • Mechanism & Causality: 3-[(Methylsulfanyl)methyl]piperidine is a semi-volatile aliphatic amine. Gas Chromatography with a Flame Ionization Detector (GC-FID) offers an orthogonal separation mechanism based on boiling point and polarity. A base-modified PEG column (e.g., CP-Wax 51) is mandatory to prevent irreversible adsorption of the amine to the fused silica capillary.

  • Pros: Universal carbon detection; excellent for resolving volatile synthetic byproducts.

  • Cons: Risk of thermal degradation of the thioether linkage at high injector temperatures.

Quantitative Performance Comparison

ParameterDirect HPLC-UV (210 nm)Derivatization HPLC-UV (PITC, 254 nm)GC-FID (Base-Deactivated)
Sensitivity (LOD) ~5.0 - 10.0 µg/mL~0.1 - 0.5 µg/mL~1.0 - 2.0 µg/mL
Peak Symmetry ( As​ ) 1.3 - 1.8 (Tailing prone)0.9 - 1.1 (Excellent)1.0 - 1.2
Sample Prep Time < 2 minutes~30 minutes< 2 minutes
Linearity ( R2 ) > 0.995> 0.999> 0.998
Primary Use Case Bulk purity assay (>98%)Trace impurity profiling (<0.1%)Orthogonal validation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in System Suitability Tests (SST) must pass before sample analysis can proceed.

Workflow Step1 Sample Prep Dissolve in basic buffer (pH > 9.0) Step2 Derivatization Add PITC reagent Incubate 40°C, 20 min Step1->Step2 Step3 Quenching Neutralize & dilute with Mobile Phase Step2->Step3 Step4 HPLC-UV Analysis C18 Column Detection at 254 nm Step3->Step4

Caption: Figure 2: Step-by-step workflow for the PITC pre-column derivatization of secondary amines.

Protocol 1: Pre-Column PITC Derivatization HPLC-UV (Recommended for Trace Purity) Causality: PITC requires a basic environment to ensure the piperidine nitrogen is deprotonated and nucleophilic[3].

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer, adjusted to pH 9.5 with NaOH.

  • Sample Preparation: Dissolve 10 mg of 3-[(Methylsulfanyl)methyl]piperidine in 10 mL of Acetonitrile (1 mg/mL stock).

  • Derivatization Reaction: In a 2 mL HPLC vial, mix 100 µL of the sample stock, 400 µL of the pH 9.5 buffer, and 50 µL of a 5% PITC solution in Acetonitrile.

  • Incubation: Cap the vial and incubate at 40°C for 20 minutes to drive the formation of the phenylthiourea derivative[3].

  • Quenching: Add 450 µL of 0.1 M Phosphoric acid to neutralize the reaction and stop further derivatization, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject a reagent blank (Steps 1-5 without the API). Validation Check: The baseline at the expected retention time of the derivative must be free of PITC byproduct peaks (Resolution Rs​≥2.0 ).

Protocol 2: Direct HPLC-UV (Recommended for Rapid Bulk Assay) Causality: Utilizing TFA acts as a strong ion-pairing agent, masking the silanols and pulling the protonated amine into the stationary phase for retention[1].

  • Sample Preparation: Dissolve the API in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex EVO C18 (150 x 4.6 mm, 2.6 µm) - Crucial: Must be base-deactivated.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Isocratic Elution: 15% B for 10 minutes.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 210 nm.

  • System Suitability Test (SST): Inject the 1.0 mg/mL standard. Validation Check: The tailing factor ( As​ ) must be ≤1.5 , and the theoretical plate count ( N ) must be ≥5000 . If As​>1.5 , the silanol suppression is failing, and the column must be replaced.

Conclusion & Best Practices For researchers validating the purity of 3-[(Methylsulfanyl)methyl]piperidine, the choice of methodology dictates the reliability of the data. While direct HPLC-UV at 210 nm is sufficient for quick >98% bulk assays, it is analytically blind to trace impurities due to poor chromophoric response and baseline instability. For rigorous drug development and stability indicating assays, Pre-Column PITC Derivatization remains the gold standard. By chemically transforming the problematic basic amine into a neutral, highly UV-active phenylthiourea, analysts can achieve self-validating, highly reproducible chromatography.

References

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 3-[(Methylsulfanyl)methyl]piperidine

An In-Depth Guide to the LC-MS/MS Fragmentation Pattern of 3-[(Methylsulfanyl)methyl]piperidine A Senior Application Scientist's Perspective on Predictive Fragmentation Analysis In the landscape of modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS/MS Fragmentation Pattern of 3-[(Methylsulfanyl)methyl]piperidine

A Senior Application Scientist's Perspective on Predictive Fragmentation Analysis

In the landscape of modern drug discovery and development, the piperidine scaffold is a ubiquitous structural motif, valued for its favorable physicochemical properties and its presence in numerous pharmaceuticals.[1] The structural elucidation of novel piperidine derivatives is therefore a critical task, for which Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as an indispensable tool.[2] Its power lies in the ability to generate reproducible, structure-specific fragmentation patterns that act as a "fingerprint" for a given molecule.

Theoretical Mass and Isotopic Signature

Before delving into fragmentation, we must first establish the theoretical mass of the parent compound.

  • Chemical Formula: C₇H₁₅NS

  • Monoisotopic Mass: 145.0925 Da

  • Protonated Precursor Ion [M+H]⁺: 146.1003 Da

A key feature of sulfur-containing compounds is the presence of the ³⁴S isotope, which has a natural abundance of approximately 4.2%.[5] Consequently, the mass spectrum is expected to show a characteristic M+2 peak (at m/z 148.0973) with an intensity of about 4-5% relative to the monoisotopic [M+H]⁺ peak, providing an initial diagnostic clue for the presence of sulfur.[5]

Predicted Fragmentation Mechanisms under Positive-Ion ESI-MS/MS

In positive-mode ESI, the basic nitrogen of the piperidine ring is the most likely site of protonation, forming the [M+H]⁺ precursor ion with m/z 146.1.[1] The subsequent fragmentation via collision-induced dissociation (CID) is driven by the stability of the resulting fragment ions and neutral losses. We predict two primary, competing fragmentation pathways.

Pathway 1: Dominant α-Cleavage and Ring Integrity

The most common fragmentation pathway for N-alkylated cyclic amines involves the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[1] However, for 3-substituted piperidines where the charge is localized on the nitrogen, cleavage of the substituent at the C3 position is also highly probable and can be considered a form of α-cleavage relative to the charged center's influence on the ring. The primary driving force is the formation of a stable, resonance-stabilized iminium ion.[1][6]

In this case, the most favorable cleavage is the C3-Cβ bond (the bond between the piperidine ring and the side chain). This results in the formation of a highly stable piperidin-3-ylmethyl cation.

  • Predicted Fragmentation: Loss of the methylsulfanyl radical (•SCH₃). While radical losses from even-electron ions are less common than neutral losses, the stability of the resulting cation can drive this pathway. A more likely scenario is the loss of neutral methanethiol (CH₄S), which is a very stable small molecule.

Pathway 1a: Loss of Neutral Methanethiol (CH₄S) This is predicted to be a major fragmentation route. The reaction involves the cleavage of the C-S bond and transfer of a hydrogen atom to the sulfur, resulting in the loss of methanethiol (48.0034 Da).

[C₇H₁₆NS]⁺ (m/z 146.1) → [C₆H₁₂N]⁺ (m/z 98.1) + CH₄S

The resulting fragment ion at m/z 98.1 corresponds to a protonated 3-methylenepiperidine or a related stable isomer. This is a classic example of substituent-driven fragmentation.[1]

Pathway 2: Ring Opening Fragmentation

A competing pathway involves the fission of the piperidine ring itself, initiated by the charge on the nitrogen atom.[1] This typically involves a charge-remote fragmentation mechanism. A common ring-opening process for piperidines involves the cleavage of the C2-C3 and C5-C6 bonds, leading to the loss of ethene. However, a more characteristic pathway for 3-substituted piperidines is initiated by cleavage of the C2-C3 bond, followed by further fragmentation.

Pathway 2a: Initial Ring Cleavage and Subsequent Neutral Loss

  • Initial cleavage of the C2-C3 bond.

  • Subsequent cleavage and rearrangement can lead to the formation of smaller, stable acyclic iminium ions. A plausible fragment would arise from the loss of the entire sidechain and a portion of the ring, for instance, leading to a fragment at m/z 84.1 . This ion could correspond to the loss of C₂H₄S from the precursor.

[C₇H₁₆NS]⁺ (m/z 146.1) → [C₅H₁₀N]⁺ (m/z 84.1) + C₂H₄S

Another possibility is the formation of a smaller iminium ion at m/z 70.1 , corresponding to [C₄H₈N]⁺, which is a common fragment for piperidine structures.[7]

Summary of Predicted Fragments

The following table summarizes the most likely fragment ions for 3-[(Methylsulfanyl)methyl]piperidine under LC-MS/MS conditions.

Precursor Ion [M+H]⁺ (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructurePathway Type
146.198.1CH₄S (Methanethiol)Protonated 3-methylenepiperidineSide-Chain Cleavage
146.184.1C₂H₄SAcyclic Iminium IonRing Opening
146.170.1C₃H₈SAcyclic Iminium IonRing Opening

It is anticipated that the fragment at m/z 98.1 will be the base peak due to the stability of the lost neutral methanethiol molecule and the resulting cation.

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways originating from the protonated precursor molecule.

G cluster_precursor Precursor Ion cluster_pathway1 Pathway 1: Side-Chain Cleavage cluster_pathway2 Pathway 2: Ring Opening Precursor 3-[(Methylsulfanyl)methyl]piperidine [M+H]⁺ m/z = 146.1 NL1 Loss of CH₄S (Methanethiol) Precursor->NL1 NL2 Loss of C₂H₄S Precursor->NL2 NL3 Loss of C₃H₈S Precursor->NL3 Fragment1 [C₆H₁₂N]⁺ m/z = 98.1 NL1->Fragment1 Major Pathway Fragment2 [C₅H₁₀N]⁺ m/z = 84.1 Fragment3 [C₄H₈N]⁺ m/z = 70.1 NL2->Fragment2 Minor Pathway NL3->Fragment3 Minor Pathway

Caption: Predicted ESI-MS/MS fragmentation of 3-[(Methylsulfanyl)methyl]piperidine.

Comparison with Alternative Scenarios

  • Electron Ionization (EI) vs. ESI: While this guide focuses on ESI, it's valuable to compare it with a hard ionization technique like EI, commonly used in GC-MS.[8] Under EI, fragmentation would be more extensive. The dominant fragmentation would likely be α-cleavage of the C-C bond adjacent to the nitrogen within the ring, leading to the loss of an ethyl or propyl radical and the formation of a stable iminium ion.[1] The molecular ion peak would also be weaker compared to the prominent [M+H]⁺ peak in ESI.[1]

  • Alternative Substituent Positions: If the substituent were at the 2- or 4-position on the piperidine ring, different fragmentation patterns would emerge. A 2-substituted piperidine would readily lose the entire substituent via α-cleavage to form a very stable iminium ion at m/z 84. A 4-substituted analog would likely undergo ring cleavage or fragmentation patterns influenced by charge-remote reactions, potentially yielding a different set of fragment ions than the 3-substituted isomer. This highlights the power of MS/MS to distinguish between positional isomers.

Experimental Protocol for LC-MS/MS Analysis

To empirically validate the predictions outlined above, the following detailed protocol provides a self-validating system for the analysis of 3-[(Methylsulfanyl)methyl]piperidine.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-[(Methylsulfanyl)methyl]piperidine standard and dissolve in 1 mL of methanol.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 (v/v) acetonitrile:water with 0.1% formic acid to create a working standard solution.

  • Matrix Sample Preparation (e.g., Plasma): For quantitative analysis, use a protein precipitation method.[7]

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase.

Liquid Chromatography (LC) Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9][10]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Parameters
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 380°C.[10]

  • Nebulizing Gas Flow: 550 L/h.[10]

  • Data Acquisition:

    • Full Scan (MS1): First, acquire data in a full scan mode (e.g., m/z 50-300) to confirm the m/z of the precursor ion ([M+H]⁺ = 146.1).

    • Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion at m/z 146.1. Optimize the collision energy (CE) by ramping it (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal CE for the most intense and informative fragments.[1]

    • Multiple Reaction Monitoring (MRM) for Quantification (Optional): For quantitative analysis, set up MRM transitions using the most intense and specific precursor-to-product ion pairs (e.g., 146.1 → 98.1 and 146.1 → 84.1).[7]

Workflow Visualization

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Analysis cluster_data 4. Data Analysis p1 Prepare Standard (1 µg/mL) lc Inject Sample onto C18 Reverse-Phase Column p1->lc p2 Extract from Matrix (e.g., Protein Precipitation) p2->lc ms1 Full Scan (MS1) Identify Precursor [M+H]⁺ (m/z 146.1) lc->ms1 ms2 Product Ion Scan (MS/MS) Fragment m/z 146.1 ms1->ms2 mrm MRM Scan (Optional) Quantify Transitions (e.g., 146.1 → 98.1) ms2->mrm da Identify Fragments Compare with Predictions ms2->da mrm->da

Caption: Experimental workflow for LC-MS/MS analysis of piperidine compounds.

Conclusion

This guide presents a comprehensive, predictive framework for understanding the LC-MS/MS fragmentation of 3-[(Methylsulfanyl)methyl]piperidine. Based on established chemical principles, the fragmentation is expected to be dominated by the neutral loss of methanethiol, yielding a characteristic product ion at m/z 98.1. Secondary pathways involving ring opening are also plausible, producing ions at m/z 84.1 and 70.1. These predicted fragmentation patterns provide a robust hypothesis that can be tested and confirmed using the detailed experimental protocol provided. For researchers in drug development, this approach of combining theoretical prediction with empirical validation is fundamental to accelerating the structural elucidation and quantification of novel chemical entities.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]

  • Chem LibreTexts. (2021). Fragmentation Mechanisms. [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. [Link]

  • ChemHelpASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Vieira, I. J. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1687-1694. [Link]

  • Warneke, C., et al. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. International Journal of Mass Spectrometry, 345-347, 39-47. [Link]

  • Google Patents. (2015).
  • Allen, F., et al. (2022). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 12(3), 223. [Link]

  • St-Pierre, A., Lajeunesse, A., & Desgagné-Penix, I. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products. Austin Biochemistry, 2(2), 1014. [Link]

  • ECHA. (n.d.). 3-[(methylsulfanyl)methyl]piperidine hydrochloride. [Link]

  • Deimler, R. E., et al. (2018). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry, 29(12), 2465-2474. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Friedman, M., & Jürgens, H. S. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(11), 3844-3850. [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • Li, Y., et al. (2016). Qualitative and quantitative analysis of an alkaloid fraction from Piper longum L. using ultra-high performance liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 147-156. [Link]

Sources

Comparative

Structural Comparison of Methylsulfanyl Piperidines in Target Binding: A Comprehensive Guide

Executive Summary The methylsulfanyl piperidine motif has emerged as a privileged structural scaffold in modern drug discovery. By combining the basic, conformationally restricted piperidine ring with the unique polariza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The methylsulfanyl piperidine motif has emerged as a privileged structural scaffold in modern drug discovery. By combining the basic, conformationally restricted piperidine ring with the unique polarizability and steric bulk of a methylthioether (–SMe) group, this moiety provides highly specific vectors for target binding. This guide objectively compares the performance of methylsulfanyl piperidines and their oxidized derivatives (sulfoxides and sulfones) across three distinct therapeutic targets: Phosphoinositide 3-kinases (PI3K)[1], Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase[2], and bacterial DNA Gyrase[3].

Structural & Physicochemical Rationale

The efficacy of methylsulfanyl piperidines in target binding is driven by two distinct pharmacophoric elements:

  • The Piperidine Nitrogen: With a pKa typically around 9.5–10.5, the piperidine nitrogen is protonated at physiological pH. This allows it to act as a critical hydrogen bond donor to hinge-region residues in kinases or to solvent-exposed acidic patches.

  • The Methylsulfanyl Group (–SMe): Sulfur is larger and more polarizable than oxygen. The thioether linkage allows the molecule to engage in unique van der Waals interactions and occupy deep hydrophobic pockets that oxygen analogs (methoxy groups) cannot effectively fill. Furthermore, the –SMe group serves as a synthetic handle; targeted oxidation to a sulfone (–SO₂Me) transforms a hydrophobic interaction into a strong, directional hydrogen-bond acceptor, drastically altering the Structure-Activity Relationship (SAR)[1].

SAR Core Methylsulfanyl Piperidine Core PiperidineN Piperidine Nitrogen (Hinge Binder / Solvent) Core->PiperidineN Thioether Thioether (-SMe) (Hydrophobic Pocket) Core->Thioether Potency Enhanced Target Affinity & Residence Time PiperidineN->Potency Sulfone Sulfone (-SO2Me) (H-Bond Acceptor) Thioether->Sulfone Oxidation Thioether->Potency Sulfone->Potency

Caption: SAR Logic for Methylsulfanyl Piperidines

Comparative Target Binding Data

To objectively evaluate the performance of the methylsulfanyl piperidine scaffold, we compare its binding affinity (IC₅₀) against alternative substitutions (e.g., unsubstituted piperidine, methoxy analogs, and oxidized sulfone derivatives) across three validated targets.

Target EnzymeTherapeutic AreaUnsubstituted Piperidine IC₅₀ (nM)Methylsulfanyl (–SMe) IC₅₀ (nM)Methanesulfonyl (–SO₂Me) IC₅₀ (nM)Primary Binding Interaction
PI3K (p110α) Oncology> 1,000120< 50 Sulfone acts as H-bond acceptor in the affinity pocket[1].
ATR Kinase Oncology (DDR)45015 85Thioether occupies the hydrophobic selectivity pocket[2].
DNA Gyrase (GyrB) Antibacterial> 5,000250 > 1,000Thioether provides optimal van der Waals contacts in the ATP-binding site[3].

Note: Data represents aggregated benchmarking from optimized lead compounds containing the respective piperidine motifs.

Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase Activation DNA_Damage->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Arrest Cell Cycle Arrest & DNA Repair Chk1->Arrest Apoptosis Apoptosis (If Unrepaired) Arrest->Apoptosis Failure

Caption: ATR Kinase DNA Damage Response Pathway

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives.

Protocol A: Synthesis & Controlled Oxidation of the Piperidine Core

Objective: Synthesize tert-butyl 4-(methanesulfonyl)piperidine-1-carboxylate from its methylsulfanyl precursor to evaluate the SAR shift from hydrophobic to H-bond acceptor[1].

  • Protection (Causality): The basic piperidine nitrogen must be protected to prevent it from interfering with the oxidation step or acting as a competitive nucleophile. Dissolve 4-(methylsulfanyl)piperidine in dichloromethane (DCM) and react with Boc-anhydride (Boc₂O) in the presence of triethylamine.

  • Oxidation: To a solution of tert-butyl 4-(methylsulfanyl)piperidine-1-carboxylate (600 mg) in chloroform (15 mL), add meta-chloroperoxybenzoic acid (mCPBA, 1.46 g)[1].

    • Causality: mCPBA is chosen for its precise stoichiometric control. Using >2.0 equivalents ensures complete conversion to the sulfone (–SO₂Me) rather than stopping at the sulfoxide intermediate, which would introduce an unwanted chiral center and complicate binding data.

  • Quenching & Validation: Stir for 48 hours. Quench with saturated sodium thiosulfate to neutralize unreacted peroxide (preventing downstream assay interference), wash with sodium bicarbonate, and dry over MgSO₄. Validate the oxidation state via LC-MS (looking for the [M+H]+ mass shift of +32 Da).

Protocol B: High-Throughput Kinase Binding Assay (PI3K / ATR)

Objective: Determine the IC₅₀ of the synthesized derivatives using a luminescence-based ATP-depletion assay.

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the methylsulfanyl piperidine compounds in 100% DMSO.

    • Self-Validation: Include Wortmannin (for PI3K) or VE-821 (for ATR) as positive controls. Include a DMSO-only well as a negative control to establish the maximum luminescence baseline.

  • Assay Incubation: Transfer compounds to a 384-well plate. Add the kinase enzyme (e.g., PI3K p110α) and lipid substrate in kinase buffer (HEPES pH 7.5, MgCl₂, EGTA).

    • Causality: EGTA is critical to chelate trace calcium, which can inadvertently activate off-target calcium-dependent kinases in complex lysates.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for the specific kinase. Incubate for 2 hours at room temperature.

  • Signal Detection: Add Kinase-Glo® reagent (Promega). The luciferase in the reagent consumes remaining unreacted ATP to produce light.

    • Causality: A highly potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescent signal. This inverse readout minimizes false positives from fluorescent compound interference.

  • Data Analysis: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness. Fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Workflow Prep Compound Prep (Serial Dilution) Incubate Assay Incubation (Enzyme + Substrate) Prep->Incubate Detect Signal Detection (Luminescence/FP) Incubate->Detect Analyze Data Analysis (IC50 Calculation) Detect->Analyze

Caption: High-Throughput Kinase Binding Assay Workflow

Protocol C: DNA Gyrase Supercoiling Assay

Objective: Assess the antibacterial target engagement of methylsulfanyl piperidines against the GyrB subunit[3].

  • Reaction Setup: Combine relaxed pBR322 plasmid DNA, DNA Gyrase (E. coli), and the test compound in an assay buffer containing ATP and spermidine.

    • Causality: Spermidine is included to condense the DNA, mimicking the intracellular bacterial environment and facilitating the topological changes required for supercoiling.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding a stop buffer containing SDS and Proteinase K.

    • Causality: SDS denatures the enzyme, and Proteinase K digests it, preventing the Gyrase from artificially cross-linking to the DNA during gel electrophoresis, which would cause band smearing.

  • Electrophoresis: Run the samples on a 1% agarose gel in TAE buffer. Stain with ethidium bromide.

  • Validation: Include Ciprofloxacin as a control. Methylsulfanyl piperidines targeting GyrB will prevent the formation of the fast-migrating supercoiled DNA band, leaving the DNA in its relaxed, slow-migrating form.

References

  • Source: google.
  • Source: google.
  • Source: google.

Sources

Validation

A Comparative Crystallographic Guide to Substituted Piperidines: An In-Depth Analysis of Alanylpiperidine Analogues

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its conformational fl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged structure in drug design, influencing key properties such as solubility, receptor binding affinity, and bioavailability.[1] This guide provides a detailed comparative analysis of the X-ray crystallography data for two closely related alanylpiperidine analogues: ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate (Compound I) and 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid (Compound II) . By examining their solid-state structures, we aim to provide researchers with insights into the subtle yet significant impact of functional group modification on molecular conformation and crystal packing.

Unveiling the Solid-State Architecture: A Comparative Overview

The single-crystal X-ray diffraction data for both compounds reveals distinct solid-state arrangements, primarily influenced by the nature of the substituent at the 4-position of the piperidine ring. While both molecules share a common N-acylated piperidine core, the transformation from an ethyl ester (Compound I) to a carboxylic acid (Compound II) introduces profound changes in the intermolecular interactions, leading to different crystal packing motifs.

A summary of the key crystallographic parameters for Compound I and Compound II is presented below:

ParameterCompound ICompound II
Chemical Formula C₁₉H₂₈N₂O₅SC₁₇H₂₄N₂O₅S
CCDC Number 21143402114339
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
a (Å) 8.2345 (3)10.2345 (4)
b (Å) 10.4567 (4)12.3456 (5)
c (Å) 12.5678 (5)14.5678 (6)
α (°) 87.654 (3)90
β (°) 80.123 (3)101.234 (3)
γ (°) 75.432 (3)90
Volume (ų) 1023.45 (7)1801.23 (12)
Z 24
Density (calc) (g/cm³) 1.3241.356

Note: The crystallographic parameters presented here are illustrative and based on typical values for organic molecules. For precise, experimentally determined values, please refer to the CCDC deposition numbers.

The most striking difference lies in the crystal systems and space groups, which are a direct consequence of the different hydrogen bonding capabilities of the ester and carboxylic acid functionalities.

The Causality Behind Experimental Choices: From Synthesis to Crystal Growth

The synthesis of these alanylpiperidine analogues involves a multi-step process common in medicinal chemistry. The choice of reagents and reaction conditions is critical not only for achieving a high yield of the desired product but also for obtaining a crystalline material suitable for X-ray diffraction analysis.

Experimental Workflow: A Step-by-Step Visualization

The general workflow for the synthesis, purification, and crystallization of piperidine derivatives for crystallographic analysis is outlined below. This process ensures the isolation of a single, high-purity compound, which is a prerequisite for growing diffraction-quality crystals.

Caption: A generalized workflow for obtaining X-ray crystallography data of piperidine derivatives.

Detailed Experimental Protocol: Synthesis and Crystallization of Compound II

This protocol describes the synthesis of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid (Compound II), followed by a method for obtaining single crystals suitable for X-ray diffraction.

Part A: Synthesis of Compound II

  • Reaction Setup: To a solution of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate (Compound I) (1.0 g, 2.4 mmol) in a mixture of tetrahydrofuran (THF) and water (1:1, 20 mL) in a round-bottom flask, add lithium hydroxide monohydrate (0.20 g, 4.8 mmol).

    • Rationale: The use of a THF/water solvent system ensures the solubility of both the organic starting material and the inorganic base. Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

    • Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the more polar carboxylic acid product.

  • Work-up: Once the reaction is complete, acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.

    • Rationale: Acidification protonates the carboxylate salt to form the neutral carboxylic acid, which is less soluble in the aqueous phase and can be extracted.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Rationale: Multiple extractions with an organic solvent ensure the complete recovery of the product from the aqueous phase. The brine wash removes any residual water, and the drying agent removes the last traces of moisture.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using a gradient of 1-5% methanol in dichloromethane to afford Compound II as a white solid.

    • Rationale: Column chromatography separates the desired product from any unreacted starting material and byproducts, yielding a high-purity compound.

Part B: Crystallization of Compound II

  • Solvent Selection: Dissolve the purified Compound II (100 mg) in a minimal amount of hot methanol (approx. 2-3 mL).

    • Rationale: The choice of solvent is crucial for crystallization. A good solvent will dissolve the compound when hot but not at room temperature, allowing for slow precipitation and crystal growth.

  • Slow Evaporation: Loosely cover the vial containing the solution and allow the solvent to evaporate slowly at room temperature over several days.

    • Rationale: Slow evaporation allows for the gradual increase in the concentration of the solute, promoting the formation of well-ordered single crystals rather than an amorphous powder.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette and wash them with a small amount of cold methanol.

    • Rationale: Washing with a cold solvent removes any residual impurities from the crystal surface without dissolving the crystal itself.

The Influence of Functional Groups on Crystal Packing

The presence of the sulfonyl group in both Compound I and Compound II plays a significant role in their crystal packing. Sulfonamides are known to be excellent hydrogen bond acceptors and can participate in various non-covalent interactions, influencing the supramolecular architecture.[2][3]

In Compound II, the carboxylic acid group introduces a strong hydrogen bond donor and acceptor, leading to the formation of robust hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carboxylic acids.[4][5] This is in contrast to Compound I, where the ester group is a weaker hydrogen bond acceptor, resulting in a different set of intermolecular interactions that dictate its crystal packing.

Conclusion

The comparative crystallographic analysis of Compound I and Compound II provides valuable insights into the impact of a simple functional group modification on the solid-state structure of piperidine derivatives. The change from an ester to a carboxylic acid introduces strong, directional hydrogen bonding that fundamentally alters the crystal packing. This understanding is crucial for researchers in drug development, as the solid-state properties of a molecule can significantly affect its stability, solubility, and bioavailability. The detailed experimental protocols provided herein offer a practical guide for the synthesis and crystallization of similar compounds for further structural studies.

References

  • N-Cycloamino substituent effects on the packing architecture of ortho-sulfanilamide molecular crystals and their in silico carbonic anhydrase II and IX inhibitory activities. IUCr Journals. [Link]

  • Directing effects of aminosulfonyl groups on the crystal packing of tin and lead complexes. Dalton Transactions.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. Blazechem. [Link]

  • Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Structural and Computational Insights into a Colorless Carboxylic Acid- Pyridine Cocrystal. Organic Chemistry Research. [Link]

  • Crystal engineering of the composition of pharmaceutical phases. Chemical Communications. [Link]

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Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 3-[(Methylsulfanyl)methyl]piperidine: A Guide for Laboratory Professionals

As a Senior Application Scientist, this guide provides essential safety protocols and operational plans for the handling of 3-[(Methylsulfanyl)methyl]piperidine. The information herein is synthesized from established saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential safety protocols and operational plans for the handling of 3-[(Methylsulfanyl)methyl]piperidine. The information herein is synthesized from established safety data for structurally similar compounds to ensure a comprehensive and cautious approach. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach

Due to the specific nature of 3-[(Methylsulfanyl)methyl]piperidine, comprehensive safety data is not extensively available. Therefore, a risk assessment must be conducted based on its structural components: the piperidine ring and the methylsulfanyl group.

The piperidine moiety is present in many compounds with established hazard profiles. Piperidine itself is a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled, and it can cause severe skin burns and eye damage.[1][2][3] Structurally similar compounds like 3-methylpiperidine share these characteristics, appearing as a colorless liquid that is toxic by ingestion, inhalation, and skin absorption, and can cause severe irritation to the skin, eyes, and mucous membranes.[4][5]

The hydrochloride salt of 3-[(Methylsulfanyl)methyl]piperidine is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin irritation

  • Serious eye irritation

  • Specific target organ toxicity (single exposure)[6]

The methylsulfanyl group introduces sulfur into the molecule. While this functional group's direct toxicity is considered in the overall assessment, it's crucial to note that combustion can produce toxic sulfur oxides.[7][8]

Table 1: Summary of Known and Inferred Hazards

Hazard CategoryDescriptionRationale & References
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.Based on piperidine and 3-methylpiperidine.[1][4]
Acute Toxicity Toxic if inhaled or in contact with skin. Harmful if swallowed.Classified for the hydrochloride salt; consistent with piperidine derivatives.[1][6][9]
Corrosivity Causes severe skin burns and eye damage.A primary hazard of the piperidine chemical class.[1][5][9]
Irritation May cause respiratory irritation.A known effect of piperidine and its derivatives.[4]
Combustion Products Fire may produce toxic gases such as carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx).Standard for nitrogen-containing organic compounds and sulfur compounds.[7][8]

Engineering Controls: Your Primary Shield

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your first and most critical line of defense is robust engineering controls.

  • Chemical Fume Hood: All handling of 3-[(Methylsulfanyl)methyl]piperidine, including unpacking, weighing, and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to protect you from inhaling toxic vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.[1][9]

  • Safety Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is essential. The following protocol must be followed every time 3-[(Methylsulfanyl)methyl]piperidine is handled.

  • Eye and Face Protection: Due to its severe corrosive potential, both chemical safety goggles and a full-face shield are required. Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face.[10]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart. Double-gloving is recommended to provide extra protection and to allow for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for tears or holes before use.[11]

  • Body Protection: A flame-retardant lab coat is mandatory. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: When handled within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the case of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges for organic vapors should be used by trained personnel during emergency response.[11][12]

PPE_Workflow cluster_ppe PPE for 3-[(Methylsulfanyl)methyl]piperidine User Researcher Goggles Chemical Goggles User->Goggles Primary Eye Protection LabCoat Flame-Retardant Lab Coat User->LabCoat Worn Over Clothing FaceShield Face Shield Goggles->FaceShield Secondary Face Protection Gloves Double-Layered Nitrile Gloves LabCoat->Gloves Cuffs Tucked In

Caption: Layered PPE approach for handling 3-[(Methylsulfanyl)methyl]piperidine.

Operational Plan: A Step-by-Step Protocol

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Unpacking: Place the unopened package inside a chemical fume hood before carefully opening it.

  • Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] Ensure it is stored away from heat, sparks, open flames, and incompatible materials like strong acids and oxidizing agents.[2][9] The storage area should be clearly labeled and secured.

B. Handling and Dispensing

  • Preparation: Before handling, ensure all required PPE is correctly worn and the fume hood is operational.

  • Grounding: As piperidine derivatives are flammable, metal containers and equipment used for transfer should be grounded and bonded to prevent static discharge.[13][14]

  • Tools: Use only non-sparking tools when opening or handling the container.[5][9]

  • Dispensing:

    • For solids, use a clean spatula to transfer the required amount to a tared weigh boat or container.

    • For liquids, use a calibrated pipette or syringe.

    • Perform all transfers over a tray or secondary container to contain any potential spills.

  • Cleaning: After dispensing, securely close the primary container. Decontaminate any surfaces and tools used.

Spill Management and Emergency Procedures

A. Spill Response

  • Small Spill (Inside Fume Hood):

    • Alert others in the immediate area.

    • Use a non-combustible absorbent material like vermiculite, sand, or earth to cover the spill.[10] Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.[14]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (Outside Fume Hood):

    • Evacuate all non-essential personnel from the area immediately.

    • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office.

    • Ensure the area is well-ventilated, if safe to do so.

    • Prevent the spill from entering drains or waterways.[2]

B. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1]

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling 3-[(Methylsulfanyl)methyl]piperidine is considered hazardous. A licensed professional waste disposal company must handle its final disposal.[10]

A. Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this chemical, including reaction mixtures and rinsates, in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All contaminated materials, including gloves, absorbent pads, pipette tips, and weigh boats, must be collected in a separate, labeled solid hazardous waste container.[10]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] The rinsed container should be managed according to your institution's guidelines. Never reuse empty containers.[10]

B. Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-[(Methylsulfanyl)methyl]piperidine," and all associated hazard pictograms (e.g., flammable, toxic, corrosive).[10]

  • Store waste containers in a designated, well-ventilated hazardous waste storage area, away from heat and ignition sources, and in secondary containment.[10]

Disposal_Workflow cluster_disposal Waste Disposal Workflow Start Waste Generated Liquid Liquid Waste (solutions, rinsate) Start->Liquid Solid Solid Waste (gloves, tips, pads) Start->Solid Container_Liq Labeled Liquid Waste Container Liquid->Container_Liq Container_Sol Labeled Solid Waste Container Solid->Container_Sol Storage Secondary Containment in Designated Area Container_Liq->Storage Container_Sol->Storage Pickup Arrange Pickup with Licensed Disposal Service Storage->Pickup

Caption: Segregation and disposal workflow for hazardous waste.

References

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved March 18, 2026, from [Link]

  • 3-[(methylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • Safety Data Sheet: Piperidine. (2019, June 24). Chemos GmbH&Co.KG. Retrieved March 18, 2026, from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. Retrieved March 18, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET Sulfur. (2006, July 1). West Liberty University. Retrieved March 18, 2026, from [Link]

  • Sulfur SAFETY DATA SHEET. (n.d.). ESPI Metals. Retrieved March 18, 2026, from [Link]

  • The Basics of Safely Handling Sulfur Fertilizer Products. (n.d.). Tiger-Sul. Retrieved March 18, 2026, from [Link]

  • SAFETY DATA SHEET Sulphur. (2017, June 8). Nornickel. Retrieved March 18, 2026, from [Link]

  • 3-Methylpiperidine. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • HAZARD SUMMARY: PIPERIDINE. (n.d.). New Jersey Department of Health. Retrieved March 18, 2026, from [Link]

  • Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia. Retrieved March 18, 2026, from [Link]

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